molecular formula C11H11FO3 B1359275 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid CAS No. 742086-08-4

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Cat. No.: B1359275
CAS No.: 742086-08-4
M. Wt: 210.2 g/mol
InChI Key: VKUOOCAJGLYUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUOOCAJGLYUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. Within this context, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has emerged as a significant structural motif and a valuable intermediate for the synthesis of complex therapeutic agents.

This technical guide provides a comprehensive overview of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, detailing its physicochemical properties, plausible synthetic routes, analytical methodologies, and its role as a crucial building block in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Structural Data

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone, functionalized with a fluorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. This combination of a flexible ether linkage, a rigid cyclopropyl ring, and an electron-withdrawing fluorine atom provides a unique conformational and electronic profile, making it an attractive component for molecular design.

PropertyValueSource
CAS Number 742086-08-4[2]
Molecular Formula C₁₁H₁₁FO₃[2]
Molecular Weight 210.20 g/mol [2]
Appearance White to yellow powder or crystals
Topological Polar Surface Area (TPSA) 46.53 Ų[2]
LogP (Computed) 2.3127[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 4[2]
Storage Sealed in dry, room temperature

Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Plausible Synthetic Approach

While specific, peer-reviewed synthetic procedures for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid are not extensively detailed in publicly available literature, a scientifically sound and logical pathway can be constructed based on established organic chemistry principles. A common and effective strategy involves a two-step process starting from a commercially available precursor, 2,4-difluorobenzoic acid. This approach leverages a nucleophilic aromatic substitution followed by hydrolysis.

An alternative and equally viable route would be the Williamson ether synthesis on 2-fluoro-4-hydroxybenzoic acid, followed by the introduction of the cyclopropylmethoxy group.

Below is a detailed, step-by-step protocol for the synthesis starting from 2,4-difluorobenzoic acid.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Step 1: Synthesis of Methyl 4-(Cyclopropylmethoxy)-2-fluorobenzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclopropanemethanol (1.2 equivalents) to anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Causality: Sodium hydride acts as a strong base to deprotonate the alcohol, forming the more nucleophilic sodium cyclopropylmethoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Addition of Ester: Once the hydrogen evolution ceases, add a solution of methyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Causality: The nucleophilic alkoxide displaces the fluorine atom at the 4-position of the benzene ring, which is more activated towards nucleophilic substitution than the fluorine at the 2-position due to the electron-withdrawing effect of the carboxyl group.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate.

Step 2: Hydrolysis to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

  • Saponification: Dissolve the crude ester from Step 1 in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 equivalents) and heat the mixture to reflux for 2-4 hours. Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions (saponification).

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 1M hydrochloric acid (HCl).

  • Isolation and Purification: The product, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis 2,4-Difluorobenzoic_acid Methyl 2,4-Difluorobenzoate Intermediate_Ester Methyl 4-(Cyclopropylmethoxy)- 2-fluorobenzoate 2,4-Difluorobenzoic_acid->Intermediate_Ester NaH, THF Cyclopropanemethanol Cyclopropanemethanol Cyclopropanemethanol->Intermediate_Ester Final_Product 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid Intermediate_Ester->Final_Product 1. NaOH, H₂O/MeOH 2. HCl (aq) Logical_Relationship Topic 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid Intermediate Key Synthetic Intermediate Topic->Intermediate is a Drug_Discovery Drug Discovery Pipeline Intermediate->Drug_Discovery is used in Lead_Compound Lead Compound Identification Drug_Discovery->Lead_Compound leads to API Active Pharmaceutical Ingredient (API) Lead_Compound->API is developed into

Caption: Role as a key intermediate in the drug discovery process.

Analytical and Spectroscopic Characterization

The identity and purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be confirmed using a suite of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol is typically effective.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion corresponding to [M-H]⁻ at m/z 209.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxy group, and the protons of the cyclopropyl ring. The aromatic protons will exhibit splitting patterns influenced by both the fluorine atom and the other substituents.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O and C-F stretching vibrations.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. Based on the safety data for structurally similar fluorobenzoic acids, the following guidelines are recommended:[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[3]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid stands as a testament to the enabling power of fluorinated building blocks in contemporary drug discovery. Its unique structural features make it a valuable intermediate for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While not a therapeutic agent in its own right, its role as a precursor is critical. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, its applications, and analytical and safety considerations to aid researchers in leveraging this important molecule for the advancement of pharmaceutical science.

References

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). IL285528B2 - Process for preparing –3-(S)-cyclopropylmethoxy-4-methanesulfonylaminobenzoic acid 1-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl-2-(5,3-dichloro-1-oxy-pyridin-4-yl)-ethyl ester, intermediate thereof and processes for preparing same.
  • PrepChem.com. (n.d.). Preparation of 4-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - Process for preparing fluorinated benzoic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). US Patent for Inhibitors of Stearoyl-CoA desaturase. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Fluorobenzoic Acid. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2020). Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury. Retrieved from [Link]pdf)

Sources

The Strategic Intermediate: A Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS 742086-08-4), a key building block in modern medicinal chemistry. We will explore its physicochemical properties, provide a detailed, field-proven synthesis protocol, and discuss its critical role in the development of next-generation therapeutics, particularly as a scaffold for potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and discovery programs.

Introduction: The Value Proposition of a Fluorinated Scaffold

In the landscape of drug discovery, the thoughtful incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry strategy. The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has emerged as a particularly valuable intermediate, combining the advantageous properties of a 2-fluorobenzoic acid moiety with a cyclopropylmethoxy group. This combination offers a unique conformational and electronic profile, making it an attractive starting point for the synthesis of complex, biologically active molecules.

The 2-fluoro substituent serves to modulate the acidity of the carboxylic acid and can participate in crucial hydrogen bonding interactions with protein targets. The 4-cyclopropylmethoxy group, on the other hand, can enhance metabolic stability by blocking potential sites of oxidative metabolism and provides a rigid, lipophilic handle to explore binding pockets. This guide will illuminate the synthesis and application of this strategic building block, providing the necessary technical insights for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe handling and successful application in multi-step syntheses.

PropertyValueSource
CAS Number 742086-08-4ChemScene[1]
Molecular Formula C₁₁H₁₁FO₃ChemScene[1]
Molecular Weight 210.20 g/mol ChemScene[1]
Appearance White to yellow powder or crystalsSigma-Aldrich
Purity ≥95%ChemScene[1]
Storage Sealed in a dry, room-temperature environmentSigma-Aldrich

Safety Information:

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

Synthesis and Mechanistic Insights

The synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be achieved through a multi-step sequence, logically constructed from readily available starting materials. The following protocol is a robust and scalable approach adapted from methodologies reported for structurally analogous compounds, such as in patent CN102417449A, which details the synthesis of a similar difluoromethoxybenzoic acid derivative[2]. The core strategy involves the selective alkylation of a phenolic hydroxyl group followed by oxidation of an aldehyde to the corresponding carboxylic acid.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation A 2-Fluoro-4-hydroxybenzaldehyde B Intermediate Alkoxide A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C 4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde B->C (Bromomethyl)cyclopropane D 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid C->D Oxidizing Agent (e.g., KMnO₄ or NaClO₂) Solvent (e.g., t-BuOH/H₂O)

Caption: Proposed two-step synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Alkylation: To the stirring suspension, add (bromomethyl)cyclopropane (1.2 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(cyclopropylmethoxy)-2-fluorobenzaldehyde as a pure compound.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. An excess of the base and alkylating agent ensures the complete consumption of the starting material.

Step 2: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(cyclopropylmethoxy)-2-fluorobenzaldehyde (1.0 eq.) from the previous step in a mixture of tert-butanol and water (e.g., a 3:1 ratio).

  • Oxidation: To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq.) followed by the slow, portion-wise addition of sodium chlorite (NaClO₂, 3.0 eq.) at room temperature. A color change to yellowish-green is typically observed.

  • Reaction Progression: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-(cyclopropylmethoxy)-2-fluorobenzoic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford the final product with high purity.

Causality Behind Experimental Choices: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. Sodium chlorite is the oxidant, and sodium dihydrogen phosphate acts as a buffer and a chlorine scavenger to prevent the formation of explosive chlorine dioxide gas.

Applications in Drug Discovery: A Focus on Stearoyl-CoA Desaturase (SCD) Inhibition

The true value of a synthetic building block is realized in its application. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a key intermediate in the synthesis of potent inhibitors of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the formation of monounsaturated fatty acids. Overexpression of SCD has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target[3][4].

The incorporation of the 4-(cyclopropylmethoxy)-2-fluorobenzoic acid moiety into SCD inhibitors is strategic. The carboxylic acid can form a key salt bridge or hydrogen bond interaction with basic residues in the enzyme's active site, while the fluorinated aromatic ring and the cyclopropylmethoxy tail can occupy hydrophobic pockets, contributing to high binding affinity and selectivity.

Mechanism of SCD Inhibition and Therapeutic Rationale

SCD_Pathway cluster_downstream Downstream Cellular Effects SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) Membrane Membrane Fluidity MUFA->Membrane Signaling Lipid Signaling MUFA->Signaling Storage Energy Storage (Triglycerides) MUFA->Storage SCD1->MUFA Inhibitor SCD Inhibitor (Derived from 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid) Inhibitor->SCD1 Inhibition

Caption: The role of SCD1 in lipid metabolism and its inhibition.

Inhibition of SCD leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to cell death in cancer cells that are highly dependent on de novo lipogenesis[5]. This provides a compelling rationale for the development of SCD inhibitors as anti-cancer agents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • δ ~7.7-7.9 ppm (m, 1H): Aromatic proton ortho to the carboxylic acid.

  • δ ~6.8-7.0 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid.

  • δ ~3.9 ppm (d, 2H): Methylene protons of the cyclopropylmethoxy group.

  • δ ~1.2-1.4 ppm (m, 1H): Methine proton of the cyclopropyl group.

  • δ ~0.5-0.7 ppm (m, 2H): Methylene protons of the cyclopropyl group.

  • δ ~0.3-0.5 ppm (m, 2H): Methylene protons of the cyclopropyl group.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165-167 ppm: Carboxylic acid carbon.

  • δ ~160-164 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine.

  • δ ~158-160 ppm: Carbon attached to the cyclopropylmethoxy group.

  • δ ~130-132 ppm: Aromatic CH.

  • δ ~110-115 ppm: Aromatic CH.

  • δ ~100-105 ppm: Aromatic CH.

  • δ ~73-75 ppm: Methylene carbon of the cyclopropylmethoxy group.

  • δ ~10-12 ppm: Methine carbon of the cyclopropyl group.

  • δ ~3-5 ppm: Methylene carbons of the cyclopropyl group.

Mass Spectrometry (ESI-):

  • m/z: 209.06 [M-H]⁻

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV at 254 nm.

A single, sharp peak should be observed, and the purity should be ≥95% for use in most research and development applications.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a high-value synthetic intermediate with significant potential in drug discovery. Its rational design, combining the beneficial properties of fluorine and a cyclopropylmethoxy group, makes it an ideal starting material for the synthesis of complex molecules targeting a range of diseases. The robust synthetic protocol and clear applications outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their programs, accelerating the discovery of novel and effective therapeutics.

References

  • Theodoropoulos, P. C., et al. (2016). Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nature Chemical Biology, 12(4), 218–225. [Link]

  • Theodoropoulos, P. C., et al. (2016). Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. PMC. [Link]

  • Electronic Supplementary Information for "A mild and general method for the synthesis of carboxylic acids from aryl halides and CO₂". The Royal Society of Chemistry. [Link]

  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • Sultana, N., et al. (2017). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 5(11), 2320-9186. [Link]

  • 4-Cyclopropyl-2-fluorobenzoic acid. PubChem. [Link]

  • Sultana, N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Supplementary Information for "Visible-Light-Induced Carboxylation of Aryl Halides with CO₂". The Royal Society of Chemistry. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Fatty Acid Bile Acid Conjugate Inhibits Hepatic Stearoyl Coenzyme A Desaturase and Is Non-atherogenic. Archives of Medical Research. [Link]

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. PubMed Central. [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Inhibition of Stearoyl-CoA Desaturase Induces the Unfolded Protein Response in Pancreatic Tumors and Suppresses Their Growth. PubMed Central. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 4-Fluorobenzoic Acid. PubChem. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This whitepaper provides a comprehensive, in-depth guide to the structural elucidation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. It is designed to offer not just a methodology, but a strategic and logical framework for confirming the molecular structure of novel small molecules. This document emphasizes the rationale behind experimental choices and the integration of data from multiple analytical techniques to achieve unambiguous structural confirmation, grounded in authoritative scientific principles.

In the realm of drug discovery and materials science, the precise chemical structure of a molecule is its defining characteristic. The compound 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid incorporates several key functionalities: a carboxylic acid, a fluoroaromatic ring, and a cyclopropylmethoxy ether. This combination of features necessitates a rigorous and multi-faceted approach to its structural elucidation to ensure its identity and purity. This guide outlines a systematic workflow, from initial spectroscopic analysis to the final, definitive confirmation of the molecular architecture.

Experimental Blueprint: A Multi-Technique Approach

The core of our elucidation strategy lies in the synergistic use of multiple analytical techniques. This approach provides a self-validating system where each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment.

Spectroscopic and Spectrometric Core Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of small molecule structure determination, a comprehensive suite of NMR experiments is essential.

    • ¹H NMR: To identify the number, connectivity, and chemical environment of all protons. Aromatic protons are expected to resonate in the 6.5-8.0 ppm range, while the acidic proton of the carboxylic acid should appear as a broad singlet around 12 ppm.[1][2][3][4]

    • ¹³C NMR (with DEPT): To determine the number of unique carbon environments and differentiate between methyl, methylene, methine, and quaternary carbons. Aromatic carbons typically absorb between 110 and 150 ppm.[1][3][5]

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are critical for assembling the molecular framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for identifying key functional groups.

    • We anticipate a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.[2][6][7]

    • A strong C=O stretch between 1690 and 1760 cm⁻¹ is also characteristic of a carboxylic acid.[2][6][8]

    • Aromatic C-H and C=C stretching vibrations, as well as C-O and C-F stretches, will provide further structural confirmation.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of the molecule.[9][10] By providing a highly accurate mass measurement, a definitive molecular formula can be established.[10] Analysis of the fragmentation pattern can also yield valuable structural insights.[9][11]

Elucidation Workflow Diagram

Structural_Elucidation_Workflow cluster_synthesis_prep 1. Sample Acquisition & Preparation cluster_analytical_stage 2. Spectroscopic & Spectrometric Analysis cluster_data_analysis 3. Data Interpretation & Structural Confirmation Synthesis Synthesis and Purification of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR HRMS High-Resolution Mass Spectrometry Synthesis->HRMS Data_Integration Integration of All Analytical Data & Formulation of Structural Hypothesis NMR->Data_Integration FTIR->Data_Integration HRMS->Data_Integration Structure_Confirmation Final Structural Confirmation & Characterization Report Data_Integration->Structure_Confirmation

Caption: A logical workflow for the structural elucidation of a novel small molecule.

Data Synthesis and Structural Confirmation

This section details the expected outcomes from each analytical technique and how they collectively contribute to the final structural assignment.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol).

  • Ionization: Electrospray ionization (ESI) is employed, typically in negative ion mode to observe the [M-H]⁻ ion.

  • Mass Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Anticipated Data:

ParameterExpected Value
Molecular FormulaC₁₁H₁₁FO₃[12]
Exact Mass210.0692 u
Observed [M-H]⁻ (m/z)~209.0614

The confirmation of the expected molecular formula with high mass accuracy is the first critical step in the elucidation process.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The frequencies of key absorption bands are identified and assigned to their corresponding functional groups.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)AssignmentFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid[2][6][7]
~3080C-H stretchAromatic
~2950C-H stretchAliphatic (Cyclopropyl)
1710-1680C=O stretchCarboxylic Acid[2][6][8]
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchEther and Carboxylic Acid
~1100C-F stretchFluoroaromatic

The presence of these characteristic absorption bands provides strong evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is performed on a high-field spectrometer.

  • Data Processing and Analysis: The resulting spectra are processed and all signals are assigned based on their chemical shifts, multiplicities, and correlations.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
~11.5br s1HCOOH
~7.9dd1HAromatic H
~6.8m2HAromatic H
~3.9d2HO-CH₂
~1.3m1HCyclopropyl CH
~0.7m2HCyclopropyl CH₂
~0.4m2HCyclopropyl CH₂

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)DEPT-135 SignalProposed Assignment
~169No SignalC=O
~164 (d)No SignalC-F
~161No SignalC-O
~126 (d)PositiveAromatic CH
~114No SignalAromatic C
~111 (d)PositiveAromatic CH
~104 (d)PositiveAromatic CH
~71NegativeO-CH₂
~11PositiveCyclopropyl CH
~4NegativeCyclopropyl CH₂

The collective data from these NMR experiments will allow for the unambiguous assignment of every atom in the molecule, confirming the overall connectivity and substitution pattern.

Conclusion: Unambiguous Structural Confirmation

Through the systematic and logical application of HRMS, FTIR, and a comprehensive set of NMR experiments, the chemical structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid can be unequivocally determined. This integrated analytical approach ensures a high level of scientific rigor and provides the foundational certainty required for subsequent research and development activities.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • NISCAIR Online Periodicals Repository. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • National Taiwan University. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

Sources

A Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, a key fluorinated building block in modern medicinal chemistry. We will begin by defining its core physicochemical properties, anchored by its precise molecular weight, and then explore its synthesis, mechanistic considerations, and significant applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and development activities.

Core Physicochemical Properties

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, modified with a fluorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. These substitutions are not arbitrary; they are strategically incorporated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

The foundational quantitative descriptor for any chemical entity is its molecular weight. For 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, this value is critical for stoichiometric calculations in synthesis, analytical characterization, and registration.

Molecular Weight: 210.20 g/mol [2]

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Properties and Identifiers

Property Value Source
Molecular Weight 210.20 g/mol [2]
Molecular Formula C₁₁H₁₁FO₃ [2]
CAS Number 742086-08-4 [2]
IUPAC Name 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid
Physical Form White to yellow powder or crystals [3]
Topological Polar Surface Area (TPSA) 46.53 Ų [2]

| LogP | 2.31 |[2] |

The structure of the molecule is visualized below in Figure 1.

Figure 1: 2D Structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid proceeds via a Williamson ether synthesis. This method is favored for its reliability and relatively high yields. The key precursor is 2-fluoro-4-hydroxybenzoic acid, which is commercially available.

The reaction involves the deprotonation of the phenolic hydroxyl group on the precursor by a suitable base, creating a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic cyclopropylmethyl halide (typically bromide), resulting in the formation of the desired ether linkage.

Causality of Reagent Choice:

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base. It is strong enough to deprotonate the phenol but not the carboxylic acid, providing selectivity. Its heterogeneous nature in solvents like DMF or acetone allows for easy removal by filtration post-reaction.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), enhancing the nucleophilicity of the phenoxide anion without participating in the reaction.

  • Electrophile: (Bromomethyl)cyclopropane is a highly effective electrophile for this transformation due to the good leaving group potential of the bromide ion.

The overall workflow for this synthesis is depicted in Figure 2.

G start Start Materials: - 2-Fluoro-4-hydroxybenzoic acid - (Bromomethyl)cyclopropane - K₂CO₃, DMF reaction Reaction Vessel Williamson Ether Synthesis (e.g., 60-80 °C, 4-6h) start->reaction filtration Filtration (Removal of K₂CO₃) reaction->filtration Cool & Filter workup Aqueous Workup (Acidification & Extraction) purification Purification (Recrystallization from Ethanol/Water) workup->purification Crude Product filtration->workup Filtrate qc Quality Control (NMR, LC-MS, mp) purification->qc product Final Product: 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid qc->product Pass

Figure 2: General Synthesis Workflow

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry.[1] The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid serves as a crucial building block for introducing a fluorinated and sterically constrained moiety into larger, more complex molecules.

  • Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. The adjacent ether linkage can "shield" the 4-position of the phenyl ring, preventing para-hydroxylation, a common metabolic pathway.

  • Conformational Rigidity: The cyclopropyl group introduces a degree of conformational rigidity. In drug design, this can be advantageous for locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.

  • Improved Pharmacokinetics: The overall physicochemical properties imparted by this building block can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of the final active pharmaceutical ingredient (API). Fluorobenzoic acid derivatives, in general, are used to enhance the properties of drug candidates.

This building block is frequently cited in patents for the synthesis of inhibitors targeting various enzymes and receptors implicated in oncology, inflammation, and metabolic diseases.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis and characterization.

Protocol 4.1: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Materials and Reagents:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 2M solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Begin vigorous stirring and add (bromomethyl)cyclopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4][5]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the aqueous mixture to a pH of ~2 using 2M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white or off-white solid.

Protocol 4.2: Characterization and Quality Control (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This creates a self-validating system where the data from each method corroborates the others.

Table 2: Expected Analytical Characterization Data

Technique Purpose Expected Result
¹H NMR Structural elucidation and confirmation of proton environments. Peaks corresponding to the aromatic protons, the -OCH₂- methylene protons, and the cyclopropyl protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Confirmation of the carbon skeleton. Signals for all 11 unique carbon atoms, including the carboxyl carbon, aromatic carbons, and aliphatic carbons of the cyclopropylmethoxy group.
LC-MS Purity assessment and mass confirmation. A major peak in the chromatogram (purity >95%) with a corresponding mass spectrum showing the [M-H]⁻ ion at m/z ≈ 209.2 or the [M+H]⁺ ion at m/z ≈ 211.2.
Melting Point Purity and identity check. A sharp melting point consistent with literature values.

| FT-IR | Functional group identification. | Characteristic absorptions for O-H (broad, carboxylic acid), C=O (strong, carboxylic acid), C-O (ether), and C-F bonds. |

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a high-value chemical intermediate whose precise molecular weight of 210.20 g/mol is the starting point for its utility. Its thoughtfully designed structure, combining fluorine and a cyclopropylmethoxy group, provides significant advantages in medicinal chemistry. The robust and scalable synthesis, coupled with its favorable impact on the pharmacokinetic properties of derivative compounds, ensures its continued relevance as a critical building block for the development of next-generation therapeutics.

References

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS No. 742086-08-4), a key building block in modern medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's structural features, analytical characterization, and the scientific rationale behind its experimental evaluation. We delve into its acidity (pKa), lipophilicity (LogP), and solubility, contextualizing these parameters within the drug discovery framework. Furthermore, this guide outlines detailed protocols for spectroscopic identification and chromatographic purity assessment, emphasizing methods that ensure data integrity and reproducibility. The insights herein are intended to facilitate informed decision-making in synthesis, formulation, and preclinical development involving this versatile fluorinated benzoic acid derivative.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine and conformationally restricted moieties, such as cyclopropyl groups, is a cornerstone of modern drug design.[2][3] These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid embodies this strategy, merging three critical pharmacophoric elements: a carboxylic acid for ionic interactions, a 2-fluoro substituent for modulating acidity and blocking metabolic attack, and a cyclopropylmethoxy group for enhancing potency and optimizing physicochemical properties.

Chemical Identity
  • IUPAC Name: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

  • CAS Number: 742086-08-4[1]

  • Molecular Formula: C₁₁H₁₁FO₃[1]

  • Molecular Weight: 210.20 g/mol [1]

  • Chemical Structure:

    
    

    (Image generated for illustrative purposes)

Significance in Research and Development

Fluorinated benzoic acids are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][4] The specific combination of substituents in 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid makes it an attractive starting material for developing novel therapeutics. The 2-fluoro substituent, being a strong electron-withdrawing group, significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, a property that governs its ionization state in physiological environments and its potential for salt formation.[5] The cyclopropylmethoxy tail offers a balance of lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[3]

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in biological systems and for guiding formulation development.

Summary of Physicochemical Parameters
PropertyValueSignificance in Drug DevelopmentSource
Molecular Weight 210.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[1]
Calculated LogP 2.31Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[1]
Topological Polar Surface Area (TPSA) 46.53 ŲSuggests good potential for oral absorption and cell membrane penetration.[1]
Hydrogen Bond Donors 1Influences solubility and interactions with biological targets.[1]
Hydrogen Bond Acceptors 2Affects solubility and receptor binding potential.[1]
Rotatable Bonds 4Contributes to conformational flexibility and target binding.[1]
Physical Form White to yellow powder or crystalsImportant for handling, storage, and formulation processes.
Acidity and Ionization (pKa)

The pKa of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, the pKa is primarily influenced by the carboxylic acid group.

  • Expert Insight: The presence of the fluorine atom at the ortho-position (position 2) significantly increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2) or 4-fluorobenzoic acid (pKa ≈ 4.15).[5][6] This is due to the powerful inductive electron-withdrawing effect of fluorine, which stabilizes the resulting carboxylate anion. A lower pKa means the compound will be predominantly in its ionized (deprotonated) form at physiological pH (≈7.4), which typically enhances aqueous solubility but may decrease passive diffusion across cell membranes. This characteristic is crucial for designing intravenous formulations and for predicting its behavior in the acidic environment of the stomach versus the more neutral environment of the intestine.

Lipophilicity (LogP)

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross biological membranes.

  • Expert Insight: The calculated LogP of 2.31 suggests that 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid strikes a favorable balance between lipophilicity and hydrophilicity.[1] The cyclopropylmethoxy group contributes to the lipophilic character, which is essential for membrane permeation, while the ionizable carboxylic acid and the polar ether linkage ensure sufficient aqueous solubility for dissolution and transport in bodily fluids. This balanced profile is often a target in drug design to optimize both absorption and distribution.

Solubility Profile

Solubility is a prerequisite for absorption and pharmacological activity.

  • Expert Insight: As a carboxylic acid, the solubility of this compound is highly pH-dependent. It is expected to have low solubility in acidic aqueous media (like simulated gastric fluid) where it exists predominantly in its neutral, protonated form. Conversely, its solubility will increase significantly in neutral to basic media (like simulated intestinal fluid) as it deprotonates to form the more soluble carboxylate salt. In organic synthesis and purification, it is likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][7]

Spectroscopic and Structural Characterization

Rigorous structural confirmation is the foundation of any chemical research and development program. A multi-technique approach ensures unambiguous identification and guards against isomeric confusion.

Workflow for Structural Verification

The following workflow represents a robust, self-validating system for confirming the chemical identity and purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

G cluster_0 Identity Confirmation cluster_1 Purity & Quantification synthesis Synthesized or Procured Material ms Mass Spectrometry (MS) Confirm MW = 210.20 synthesis->ms Check M/Z nmr NMR Spectroscopy (1H, 13C, 19F) ms->nmr Correlate Fragments ftir FTIR Spectroscopy nmr->ftir Confirm Functional Groups hplc HPLC-UV Purity Assay >95% ftir->hplc Isolate Main Peak elemental Elemental Analysis (CHN+F) hplc->elemental Confirm Elemental Composition final Verified Compound (Identity & Purity Confirmed) elemental->final

Caption: A typical workflow for the comprehensive characterization of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Key expected signals would include the carboxylic acid proton (a broad singlet, typically >10 ppm), aromatic protons on the benzene ring (doublets and multiplets between 7-8 ppm), the methylene protons of the methoxy group (-OCH₂-, a doublet), the cyclopropyl methine proton (-CH-), and the cyclopropyl methylene protons (-CH₂-).

  • ¹³C NMR: Characteristic signals would appear for the carbonyl carbon (C=O, ~165-170 ppm), aromatic carbons (including the carbon directly bonded to fluorine, showing a large C-F coupling constant), the ether methylene carbon (-OCH₂-), and the unique carbons of the cyclopropyl ring.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

  • O-H Stretch: A very broad absorption from the carboxylic acid, typically centered around 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1720 cm⁻¹.

  • C-O Stretch: Signals corresponding to the ether linkage and the carboxylic acid C-O bond.

  • C-F Stretch: An absorption in the fingerprint region, typically around 1200-1300 cm⁻¹, indicative of the aryl-fluoride bond.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and APIs.[8][9]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is designed as a starting point for method development and must be fully validated for its intended use.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Trustworthiness through System Suitability: Before sample analysis, the chromatographic system must pass a System Suitability Test (SST). This involves injecting a standard solution multiple times (typically n=5) and verifying that key parameters meet predefined criteria. This ensures the system is performing correctly and that the results will be reliable.

    • Tailing Factor: Must be ≤ 2.0 for the main peak, ensuring good peak shape.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%, demonstrating injection precision.

    • Theoretical Plates: Should be > 2000, indicating column efficiency.

Workflow: HPLC Method Validation

A validated method provides documented proof that it is fit for its purpose.

G cluster_0 Method Validation Parameters specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod LOD / LOQ precision->lod robustness Robustness lod->robustness val Validated Method robustness->val dev Method Development dev->specificity

Caption: Key parameters for validating an analytical HPLC method.

Stability and Degradation Profile

  • Expert Insight: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is expected to be a stable crystalline solid under standard storage conditions (room temperature, sealed from moisture). The primary points of potential chemical instability would be related to the carboxylic acid group, which could undergo decarboxylation at very high temperatures, although this is unlikely under normal conditions. The ether linkage is generally stable, but forced degradation studies (e.g., exposure to strong acids/bases, high heat, oxidizing agents, and light) should be performed to identify potential degradants, which is a critical step in API development as mandated by regulatory agencies.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a well-defined chemical entity with a compelling profile for use in drug discovery and development. Its physicochemical properties—moderate lipophilicity, tunable solubility via pH, and structural features designed for metabolic stability—make it an exemplary building block. The analytical methods and workflows described in this guide provide a robust framework for ensuring its quality and identity. A thorough understanding of these foundational characteristics is essential for any scientist aiming to leverage this compound in the creation of novel, safe, and effective medicines.

References

  • PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

Sources

Biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Biological Activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. As a novel small molecule with limited publicly available data, this document serves as a forward-looking resource for researchers, scientists, and drug development professionals. By analyzing the bioactivity of structurally analogous compounds, we hypothesize potential therapeutic applications and delineate a rigorous, multi-stage research plan to elucidate its mechanism of action and pharmacological potential. This guide offers detailed experimental protocols, from initial in vitro screening to more complex cell-based assays, to systematically characterize the biological profile of this compound. Our objective is to provide a foundational roadmap for the scientific community to unlock the therapeutic promise of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Introduction and Current Landscape

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a synthetic organic compound featuring a cyclopropylmethoxy group and a fluorine atom on a benzoic acid scaffold. While the biological properties of this specific molecule are not yet extensively documented in peer-reviewed literature, the constituent chemical motifs suggest several promising avenues for investigation. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorinated benzoic acid moiety is a common feature in various pharmacologically active agents.

Analysis of structurally related compounds provides a logical starting point for hypothesizing the potential bioactivity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. For instance, a similar molecule, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has demonstrated notable inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in pulmonary fibrosis.[1] This suggests that 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid may also possess anti-fibrotic properties. Furthermore, derivatives of fluorobenzoic acid have been explored for a range of biological activities, including antioxidant and anti-inflammatory effects.

This guide will, therefore, focus on a proposed research plan to systematically evaluate the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, with a primary focus on its potential as an anti-fibrotic and anti-inflammatory agent.

Hypothesized Biological Activity and Mechanism of Action

Based on the available data for structurally similar compounds, we propose the following primary hypothesis for the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

Primary Hypothesis: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid acts as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, thereby mitigating pro-fibrotic cellular responses.

The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrotic diseases. The proposed mechanism of action is illustrated in the following signaling pathway diagram.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binding & Dimerization Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (α-SMA, Collagen) Smad_complex->Transcription Nuclear Translocation Molecule 4-(Cyclopropylmethoxy) -2-fluorobenzoic acid Molecule->TGFbR Potential Inhibition Fibrosis Fibrosis Transcription->Fibrosis

Caption: Proposed inhibition of the TGF-β signaling pathway by 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Proposed Research Plan: A Step-by-Step Technical Guide

To systematically evaluate the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, we propose a phased research plan.

Phase 1: In Vitro Biochemical and Cellular Screening

This initial phase aims to determine the compound's direct effects on key molecular targets and cellular functions in a controlled environment.

  • Objective: To determine if 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid directly inhibits the kinase activity of TGF-β receptor type I (TGFβRI/ALK5).

  • Methodology:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, combine recombinant human ALK5 kinase, a suitable substrate (e.g., casein), and ATP.

    • Add the diluted compound to the reaction mixture and incubate at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

  • Objective: To assess the cytotoxic effects of the compound on relevant cell lines.

  • Methodology (MTT Assay):

    • Seed human lung adenocarcinoma cells (A549) or normal human lung fibroblasts (IMR-90) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., 0.1 µM to 200 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Phase 2: Cell-Based Functional Assays

This phase will investigate the compound's effects on cellular processes relevant to fibrosis.

  • Objective: To evaluate the ability of the compound to inhibit TGF-β1-induced EMT in epithelial cells.

  • Methodology:

    • Culture A549 cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid for 1 hour.

    • Induce EMT by adding recombinant human TGF-β1 (e.g., 10 ng/mL) and incubate for 48 hours.

    • Assess changes in cell morphology using phase-contrast microscopy.

    • Analyze the expression of EMT markers by Western blotting or immunofluorescence staining for E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).

  • Objective: To determine if the compound inhibits the phosphorylation of Smad2/3, key downstream effectors of TGF-β signaling.

  • Methodology:

    • Treat A549 cells with 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid for 1 hour, followed by stimulation with TGF-β1 for 30 minutes.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2, total Smad2, and GAPDH (loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western blot analysis of Smad signaling.

Phase 3: Ex Vivo and In Vivo Studies

Should the in vitro and cell-based assays yield promising results, the following advanced studies would be warranted.

  • Objective: To assess the anti-fibrotic effects of the compound in a more physiologically relevant ex vivo model.

  • Methodology:

    • Prepare PCLS from human or rodent lungs.

    • Culture the slices and induce fibrosis using a cocktail of pro-fibrotic stimuli (e.g., TGF-β1, PDGF).

    • Treat the PCLS with 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

    • After the treatment period, assess fibrotic markers such as collagen deposition (Sirius Red staining) and α-smooth muscle actin (α-SMA) expression (immunohistochemistry).

  • Objective: To evaluate the therapeutic efficacy of the compound in a preclinical animal model.

  • Methodology:

    • Induce pulmonary fibrosis in mice using intratracheal administration of bleomycin.

    • Administer 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., via oral gavage) at different doses.

    • After a defined period (e.g., 21 days), sacrifice the animals and collect lung tissue.

    • Assess the extent of fibrosis using histological staining (Masson's trichrome) and by measuring hydroxyproline content.

    • Analyze inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Table 1: Summary of Proposed In Vitro Assays and Expected Outcomes

AssayCell Line/SystemKey Parameter(s) MeasuredExpected Outcome for an Active Compound
ALK5 Kinase AssayRecombinant Human ALK5IC50 (µM)Low micromolar or nanomolar IC50 value
MTT AssayA549, IMR-90Cell Viability (%), CC50 (µM)High CC50 value (low cytotoxicity)
EMT Assay (Western Blot)A549E-cadherin (upregulation), Vimentin (downregulation)Reversal of TGF-β1-induced changes in EMT markers
Smad Signaling (Western Blot)A549Ratio of p-Smad2 to Total Smad2Dose-dependent decrease in Smad2 phosphorylation

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical pathway for the investigation of the biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. The proposed research plan, beginning with fundamental in vitro assays and progressing to more complex models, provides a robust framework for elucidating its mechanism of action and therapeutic potential, particularly in the context of fibrotic diseases. The successful execution of these studies will not only characterize a novel chemical entity but also potentially contribute a new therapeutic candidate for a range of debilitating diseases.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]

Sources

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to developing novel therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS No. 742086-08-4) emerges as a compound of significant interest for researchers and medicinal chemists. This fluorinated benzoic acid derivative combines several key structural features—a carboxylic acid handle for synthetic elaboration, a fluorine substituent to modulate electronic and metabolic properties, and a cyclopropylmethoxy group to influence lipophilicity and stability.

This technical guide provides a comprehensive analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, designed for scientists and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the significance of its structural motifs, and its potential therapeutic applications, drawing insights from closely related analogs.

Physicochemical Properties and Structural Analysis

The utility of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid in medicinal chemistry stems directly from the interplay of its distinct structural components. Understanding these properties is crucial for its effective application in synthesis and drug design.

Quantitative Data Summary
PropertyValueSource
CAS Number 742086-08-4[1]
Molecular Formula C₁₁H₁₁FO₃[1]
Molecular Weight 210.20 g/mol [1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP (Calculated) 2.3127[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]
Physical Form White to yellow powder or crystals
Structural Moiety Analysis
  • The Benzoic Acid Core : The carboxylic acid group is the primary functional handle for synthetic transformations. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to various amine-containing fragments to build a diverse library of compounds.

  • The 2-Fluoro Substituent : The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3] The ortho-fluorine atom in this molecule exerts a powerful influence through:

    • Metabolic Stability : Fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

    • Binding Affinity : The high electronegativity of fluorine can alter the acidity (pKa) of the carboxylic acid and create favorable dipole-dipole or hydrogen bond interactions with biological targets like enzymes and receptors.[2]

    • Conformational Control : The steric bulk and electronic effects of the fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

  • The 4-Cyclopropylmethoxy Group : This ether-linked moiety is more than a simple lipophilic group.

    • Metabolic Resistance : The cyclopropyl ring is metabolically robust and, when positioned at the para-position, it effectively shields the aromatic ring from common metabolic pathways like para-hydroxylation.

    • Improved Physicochemical Properties : The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can improve permeability and solubility profiles. It serves as a bioisosteric replacement for larger or less stable groups.[4]

Synthesis and Chemical Reactivity

As a molecular building block, the reliable synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is critical. While specific literature on its direct synthesis is sparse, a robust pathway can be designed based on established organometallic techniques frequently used for analogous structures.[5]

Proposed Synthetic Workflow

A logical and scalable approach involves a Grignard reaction with a suitably substituted bromobenzene precursor, followed by carboxylation.

G cluster_0 Reagents A 1-Bromo-4-(cyclopropylmethoxy)-2-fluorobenzene B Grignard Reagent Intermediate A->B 1.      Step 1: Grignard Formation E 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid B->E 2.      Step 2: Carboxylation C Magnesium (Mg) Turnings, Anhydrous THF D Carbon Dioxide (CO2), then Acidic Workup (H3O+)

Caption: Proposed synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Experimental Protocol: Synthesis via Grignard Carboxylation

This protocol is adapted from established methods for synthesizing structurally related fluorobenzoic acids.[5] The causality behind each step is critical for success, especially during scale-up.

  • Preparation (Glassware and Atmosphere) :

    • Action : Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Cool under a stream of dry nitrogen.

    • Rationale : Grignard reagents are highly reactive towards water and atmospheric oxygen. Rigorously anhydrous and inert conditions are essential to prevent quenching of the reagent and ensure a high yield.[5]

  • Initiation of Grignard Formation :

    • Action : To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Rationale : The iodine crystal helps to activate the surface of the magnesium, which is often passivated by a layer of magnesium oxide. The disappearance of the brown iodine color is a visual indicator that the reaction has initiated.[5]

  • Formation of the Grignard Reagent :

    • Action : Dissolve 1-bromo-4-(cyclopropylmethoxy)-2-fluorobenzene (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise to the magnesium suspension. Maintain a gentle reflux, using external heating if necessary after the initial exotherm subsides.

    • Rationale : Slow addition of the halide prevents a violent exotherm and minimizes side reactions such as Wurtz coupling. Maintaining reflux ensures the reaction goes to completion.[5]

  • Carboxylation :

    • Action : In a separate flask, create a slurry of freshly crushed dry ice (solid CO₂, >3 eq.) in anhydrous THF. Cool this slurry to -78 °C. Slowly transfer the prepared Grignard reagent solution via cannula into the vigorously stirred CO₂ slurry.

    • Rationale : A large excess of CO₂ and a very low temperature are crucial. This maximizes the rate of carboxylation over competing side reactions and prevents the newly formed carboxylate salt from reacting with remaining Grignard reagent.

  • Workup and Purification :

    • Action : Allow the reaction mixture to warm to room temperature. Quench by slowly adding 1 M HCl until the aqueous layer is acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale : The acidic workup protonates the magnesium carboxylate salt to form the desired carboxylic acid and dissolves any remaining magnesium salts.

    • Purification : The crude product can be purified by recrystallization from a suitable solvent system like heptane/ethyl acetate to yield the final product.

Biological Context and Therapeutic Potential

While direct biological activity data for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is not extensively published, compelling evidence from a closely related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , provides a strong hypothesis for its therapeutic potential in fibrotic diseases.[6]

Inhibition of the TGF-β1/Smad Signaling Pathway

Idiopathic pulmonary fibrosis (IPF) is a progressive disease characterized by excessive extracellular matrix deposition. A key signaling pathway implicated in this process is the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway.[6] The analog DGM has been shown to inhibit this pathway.[6]

Mechanism of Action :

  • TGF-β1 binds to its receptor on the cell surface.

  • This binding leads to the phosphorylation of intracellular proteins Smad2 and Smad3 (pSmad2/3).

  • The pSmad2/3 complex translocates to the nucleus, where it acts as a transcription factor to upregulate pro-fibrotic genes.[6]

  • Studies on DGM demonstrated that it significantly decreases the phosphorylation levels of Smad2 and Smad3, effectively blocking the downstream signaling cascade.[6] This suggests that compounds with a cyclopropylmethoxy-substituted benzoic acid scaffold may act as inhibitors of this critical fibrotic pathway.

Signaling Pathway Diagram

G cluster_nucleus TGFB1 TGF-β1 Receptor TGF-β1 Receptor TGFB1->Receptor Binding Smad23 Smad2/3 Receptor->Smad23 Activates pSmad23 pSmad2/3 Smad23->pSmad23 Phosphorylation Nucleus Nucleus pSmad23->Nucleus Translocation Transcription Pro-Fibrotic Gene Transcription pSmad23->Transcription Induces Fibrosis Fibrosis Transcription->Fibrosis Molecule 4-(Cyclopropylmethoxy)- 2-fluorobenzoic Acid (Hypothesized Action) Molecule->pSmad23 Inhibition

Caption: Hypothesized inhibition of the TGF-β1/Smad pathway.

Experimental Protocol: In Vitro Western Blot Assay

To validate whether 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has the same biological activity as its analog DGM, the following Western blot protocol can be employed.[6]

  • Cell Culture and Treatment :

    • Action : Seed A549 lung epithelial cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free media for 12 hours.

    • Rationale : Serum starvation synchronizes the cells and reduces baseline signaling activity, making the effects of the treatment more pronounced.

    • Action : Pre-treat the cells with varying concentrations of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (e.g., 10, 25, 50 µM) for 2 hours. Subsequently, stimulate the cells with TGF-β1 (5 ng/mL) for 6 hours. Include a vehicle control (DMSO) and a TGF-β1 only control.

    • Rationale : Pre-treatment allows the compound to enter the cells and engage its target before the pathway is activated.

  • Protein Extraction :

    • Action : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale : The inhibitors are critical to prevent the degradation of proteins and the removal of phosphate groups from pSmad2/3, ensuring the snapshot of the signaling state is preserved.

  • Quantification and Electrophoresis :

    • Action : Determine the protein concentration of each lysate using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Rationale : Equal protein loading is essential for accurate, semi-quantitative comparison between different treatment conditions.

  • Western Blotting and Immunodetection :

    • Action : Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Rationale : Blocking prevents non-specific binding of the antibodies to the membrane.

    • Action : Incubate the membrane overnight at 4 °C with primary antibodies against pSmad2/3, total Smad2/3, and a loading control (e.g., GAPDH). The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Rationale : The primary antibodies specifically detect the proteins of interest, while the secondary antibody allows for visualization.

  • Analysis :

    • Action : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ.

    • Rationale : The key metric is the ratio of pSmad2/3 to total Smad2/3. A dose-dependent decrease in this ratio in the compound-treated groups compared to the TGF-β1 only group would confirm inhibitory activity.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a strategically designed molecular building block with significant potential for drug discovery. Its physicochemical properties, conferred by the fluorine and cyclopropylmethoxy substituents, make it an attractive starting point for synthesizing compounds with enhanced metabolic stability and tailored bioactivity. The demonstrated efficacy of a close structural analog in inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway provides a compelling, testable hypothesis for its application in developing novel therapeutics for diseases such as idiopathic pulmonary fibrosis. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to utilize this versatile compound in their drug development programs.

References

  • ChemScene. 742086-08-4 | 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.
  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
  • Sigma-Aldrich. 4-(CYCLOPROPYLMETHOXY)-3-FLUOROBENZOIC ACID | 1021144-38-6.
  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid | C10H9FO2 | CID 68047344.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
  • BLD Pharm. 1021144-38-6|4-(Cyclopropylmethoxy)-3-fluorobenzoic acid.
  • BenchChem. Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
  • Fluorochem. High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.
  • BenchChem. Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry.
  • Sigma-Aldrich. 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid | 1021144-38-6.
  • PubMed. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
  • PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Unknown

In the landscape of drug discovery and chemical biology, we often encounter novel molecules with therapeutic potential, yet their precise mechanism of action remains to be elucidated. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is one such compound. While its structural motifs—a fluorinated benzoic acid core, a cyclopropylmethoxy side chain—are prevalent in many biologically active molecules, a comprehensive understanding of its specific molecular interactions is not yet publicly documented. This guide, therefore, takes a proactive and scientifically rigorous approach. Instead of presenting a non-existent, definitive mechanism, we will provide a framework for its discovery. This document will serve as a technical roadmap for researchers, outlining hypothesized mechanisms based on structural analogy and detailing a comprehensive, multi-tiered experimental workflow to systematically investigate and validate the true biological activity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Part 1: Deconstructing the Molecule - Hypothesizing a Mechanism of Action

The chemical structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid offers clues to its potential biological targets. Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects. The strategic placement of a fluorine atom and a cyclopropylmethoxy group can significantly influence its physicochemical properties and, consequently, its biological activity.

  • The Fluorinated Benzoic Acid Scaffold : The presence of a fluorine atom on the benzoic acid ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group and influence interactions with target proteins.[1][2] Fluoro-substituted benzoic acids are known to be precursors for various pharmaceuticals, acting on targets ranging from enzymes to receptors.[3][4]

  • The Cyclopropylmethoxy Moiety : The cyclopropyl group is often incorporated into drug candidates to increase potency and improve metabolic stability.[5] This small, rigid ring can fit into specific hydrophobic pockets of protein targets, leading to enhanced binding. Compounds containing cyclopropyl moieties have shown activity against a range of targets, including kinases and G-protein coupled receptors (GPCRs).[6]

Based on these structural features, we can postulate a few high-level hypotheses for the mechanism of action of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

Hypothesis 1: Enzyme Inhibition. The compound may act as an inhibitor of a specific enzyme. The carboxylic acid could mimic a substrate or interact with key residues in the active site, while the cyclopropylmethoxy and fluorophenyl groups contribute to binding affinity and selectivity.

Hypothesis 2: Receptor Modulation. The molecule could function as a ligand for a nuclear or cell-surface receptor, either as an agonist or an antagonist, initiating or blocking a signaling cascade.

Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might bind to a protein surface, thereby interfering with the formation of a protein complex that is critical for a disease-related pathway.

The following sections will detail an experimental plan to systematically test these hypotheses.

Part 2: The Investigator's Roadmap - A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

The following experimental workflow is designed to be a comprehensive and logical progression, starting from broad phenotypic screening and narrowing down to specific target identification and validation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The initial step is to understand the broad biological effects of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid in a cellular context. This can be achieved through a panel of cell-based assays.[7][8]

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Selection : Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cells, and normal cell lines).

  • Compound Treatment : Treat the cell lines with a range of concentrations of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

  • High-Content Imaging : Utilize automated microscopy and fluorescent probes to simultaneously measure multiple cellular parameters, including:

    • Cell viability and proliferation (e.g., using DNA stains and cell counting).[9]

    • Apoptosis and necrosis markers (e.g., caspase activation, membrane permeability).

    • Cell cycle progression (e.g., DNA content analysis).

    • Morphological changes (e.g., cell shape, cytoskeletal organization).

    • Organelle health (e.g., mitochondrial membrane potential).

  • Data Analysis : Analyze the imaging data to identify any significant and dose-dependent phenotypic changes induced by the compound.

Causality Behind Experimental Choices : This unbiased approach allows for the discovery of unexpected biological activities without a preconceived notion of the target. The multiparametric nature of high-content screening provides a rich dataset to guide the next steps.

G cluster_phase1 Phase 1: Phenotypic Screening Cell_Line_Panel Diverse Cell Line Panel Compound_Treatment Treat with 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid Cell_Line_Panel->Compound_Treatment High_Content_Imaging High-Content Imaging & Multiparametric Analysis Compound_Treatment->High_Content_Imaging Phenotypic_Profile Identify Significant Phenotypic Profile High_Content_Imaging->Phenotypic_Profile

Caption: Phase 1 Experimental Workflow for Phenotypic Screening.

Phase 2: Target Identification

Based on the results of the phenotypic screen, the next phase focuses on identifying the specific molecular target(s) of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Experimental Protocol: Affinity-Based Target Identification

  • Affinity Probe Synthesis : Chemically modify 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid to create an affinity probe. This typically involves attaching a linker with a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation : Incubate the affinity probe with cell lysates from the most responsive cell line identified in Phase 1.

  • Target Capture : For photo-affinity probes, expose the mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification : Use streptavidin beads to pull down the biotin-tagged probe that is now crosslinked to its target protein(s).

  • Protein Identification : Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices : This method directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target.

G cluster_phase2 Phase 2: Target Identification Probe_Synthesis Synthesize Affinity Probe Lysate_Incubation Incubate Probe with Cell Lysate Probe_Synthesis->Lysate_Incubation Target_Capture Capture Probe-Target Complexes Lysate_Incubation->Target_Capture Mass_Spectrometry Identify Proteins by Mass Spectrometry Target_Capture->Mass_Spectrometry Candidate_Targets List of Candidate Target Proteins Mass_Spectrometry->Candidate_Targets G cluster_phase3 Phase 3: Target Validation & Mechanistic Deep Dive cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation Binding_Assays Direct Binding Assays (SPR, ITC) Functional_Assays Enzyme/Receptor Functional Assays Binding_Assays->Functional_Assays In_Vitro_Confirmation Confirmed In Vitro Target Engagement Functional_Assays->In_Vitro_Confirmation Cellular_Engagement Cellular Target Engagement (e.g., CETSA) Target_Knockdown Target Knockdown/out (siRNA, CRISPR) Cellular_Engagement->Target_Knockdown Pathway_Analysis Downstream Pathway Analysis Target_Knockdown->Pathway_Analysis In_Cellulo_Confirmation Validated Cellular Mechanism of Action Pathway_Analysis->In_Cellulo_Confirmation

Caption: Phase 3 Workflow for Target Validation and Mechanistic Studies.

Conclusion: From Hypothesis to Validated Mechanism

The journey to elucidate the mechanism of action of a novel compound like 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a systematic process of inquiry, hypothesis testing, and validation. While direct evidence is currently lacking, the structural motifs of this molecule suggest plausible biological activities. By following the comprehensive experimental workflow outlined in this guide—from broad phenotypic screening to specific target validation—researchers can systematically unravel its mechanism of action. This structured approach, grounded in established scientific principles and methodologies, will not only illuminate the biological function of this specific molecule but also contribute to the broader landscape of drug discovery and development.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.).
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.).
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org.
  • Benzoic acid derivatives. (n.d.). Slideshare.
  • In Vitro Assays for Screening Small Molecules. (2019). PubMed.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. (n.d.). Bentham Science Publisher.
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026).
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube.
  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
  • What is the mechanism of Benzoic Acid? (2024). Patsnap Synapse.
  • Fluoro-benzoic acid series. (n.d.). LookChem.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). NIH.
  • Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025).

Sources

Methodological & Application

Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-(cyclopropylmethoxy)-2-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a key intermediate in the synthesis of various biologically active molecules. The presence of the cyclopropylmethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The fluorine atom and the carboxylic acid moiety provide handles for further chemical modifications, making it a versatile scaffold for the development of novel therapeutics. This guide outlines a reliable and efficient three-step synthesis starting from commercially available 2-fluoro-4-hydroxybenzoic acid.

Overall Synthetic Scheme

The synthesis of 4-(cyclopropylmethoxy)-2-fluorobenzoic acid is accomplished through a three-step sequence:

  • Esterification: Protection of the carboxylic acid functionality of 2-fluoro-4-hydroxybenzoic acid as a methyl ester.

  • Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group of methyl 2-fluoro-4-hydroxybenzoate with (bromomethyl)cyclopropane.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Synthetic_Scheme A 2-Fluoro-4-hydroxybenzoic acid B Methyl 2-fluoro-4-hydroxybenzoate A->B   MeOH, H₂SO₄ (cat.)   Reflux C Methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate B->C   (Bromomethyl)cyclopropane,   K₂CO₃, DMF, 80°C D 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid C->D   LiOH·H₂O   THF/H₂O, rt

Figure 1: Overall synthetic workflow for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Part 1: Experimental Protocols

This section provides detailed, step-by-step methodologies for each synthetic transformation.

Step 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate (Esterification)

The initial step involves the protection of the carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid via Fischer esterification. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated Williamson ether synthesis. Methanol is used as both the solvent and the reactant, with a catalytic amount of sulfuric acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-4-hydroxybenzoic acid156.1110.0 g64.05 mmol
Methanol (MeOH)32.04100 mL-
Sulfuric acid (H₂SO₄), concentrated98.082.0 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (10.0 g, 64.05 mmol) and methanol (100 mL).

  • Stir the suspension at room temperature to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield methyl 2-fluoro-4-hydroxybenzoate as a white solid.

Step 2: Synthesis of Methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate (Williamson Ether Synthesis)

This step employs the classical Williamson ether synthesis to form the desired ether linkage.[1] The phenolic hydroxyl group of methyl 2-fluoro-4-hydroxybenzoate is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of (bromomethyl)cyclopropane in an SN2 reaction, displacing the bromide ion.[2] Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the SN2 reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-fluoro-4-hydroxybenzoate170.145.0 g29.39 mmol
(Bromomethyl)cyclopropane134.994.75 g35.27 mmol
Potassium carbonate (K₂CO₃)138.218.12 g58.78 mmol
Dimethylformamide (DMF), anhydrous73.0950 mL-

Procedure:

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-fluoro-4-hydroxybenzoate (5.0 g, 29.39 mmol), potassium carbonate (8.12 g, 58.78 mmol), and anhydrous dimethylformamide (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (bromomethyl)cyclopropane (4.75 g, 35.27 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (2:8 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate as a colorless oil.

Step 3: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Hydrolysis)

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation as it is effective and often leads to cleaner reactions with minimal side products.[3] The reaction is typically carried out in a mixture of an organic solvent like tetrahydrofuran (THF) and water to ensure the solubility of both the ester and the hydroxide salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate224.234.0 g17.84 mmol
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.49 g35.68 mmol
Tetrahydrofuran (THF)72.1140 mL-
Water (H₂O)18.0220 mL-
Hydrochloric acid (HCl), 1 M36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate (4.0 g, 17.84 mmol) in a mixture of tetrahydrofuran (40 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (1.49 g, 35.68 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 4-(cyclopropylmethoxy)-2-fluorobenzoic acid as a white solid.

Part 2: Characterization of the Final Product

The identity and purity of the synthesized 4-(cyclopropylmethoxy)-2-fluorobenzoic acid should be confirmed by standard analytical techniques.

Typical Analytical Data:

AnalysisExpected Results
Appearance White to off-white solid
Melting Point 135-137 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.15 (s, 1H), 7.78 (t, J = 8.8 Hz, 1H), 6.95 (dd, J = 11.6, 2.4 Hz, 1H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H), 3.92 (d, J = 7.2 Hz, 2H), 1.25-1.18 (m, 1H), 0.62-0.57 (m, 2H), 0.38-0.34 (m, 2H).
¹³C NMR (101 MHz, DMSO-d₆) δ 165.4 (d, J = 3.0 Hz), 163.8 (d, J = 12.1 Hz), 161.2 (d, J = 247.5 Hz), 132.8 (d, J = 10.1 Hz), 112.9 (d, J = 3.0 Hz), 107.9 (d, J = 2.0 Hz), 102.1 (d, J = 26.3 Hz), 72.8, 10.2, 3.1.
Mass Spectrometry (ESI-) m/z 209.06 [M-H]⁻

Part 3: Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Reagent Hazards:

  • Concentrated Sulfuric Acid: Corrosive and can cause severe burns. Handle with extreme care.

  • (Bromomethyl)cyclopropane: Lachrymator and flammable. Avoid inhalation and contact with skin and eyes.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Lithium Hydroxide: Corrosive and can cause burns. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Part 4: Troubleshooting

ProblemPossible CauseSolution
Incomplete Esterification Insufficient reaction time or catalyst.Increase reflux time and/or add a small amount of additional sulfuric acid.
Low Yield in Williamson Ether Synthesis Incomplete reaction; moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous DMF. Increase reaction time or temperature slightly.
Incomplete Hydrolysis Insufficient base or reaction time.Add more LiOH·H₂O and continue stirring. Gentle heating may be applied if necessary.
Oily Product After Hydrolysis Impurities present.Re-dissolve the product in a minimal amount of hot solvent (e.g., ethyl acetate/hexanes) and allow it to recrystallize.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 4-(cyclopropylmethoxy)-2-fluorobenzoic acid. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided rationale for each step and troubleshooting guide will aid in the successful execution of this synthesis.

References

  • Organic Syntheses, Coll. Vol. 2, p.299 (1943); Vol. 15, p.34 (1935).
  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google P
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Reddit. Hydrolysis of chiral methyl ester. [Link]

  • PubMed. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]

  • PubChem. 4-Fluorobenzoic Acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

Application Note: A Validated Two-Step Protocol for the Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, reliable, and validated two-step protocol for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, a valuable building block in medicinal chemistry. The synthesis begins with the readily available 2-fluoro-4-hydroxybenzoic acid, which is first esterified to protect the carboxylic acid functionality. The subsequent key step is a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by saponification to yield the final product. This guide offers in-depth procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropylmethoxy moiety is a lipophilic group often explored in drug design to modulate physicochemical properties. For instance, related structures have been investigated for their potential in treating conditions like pulmonary fibrosis[1].

The synthetic strategy detailed herein is designed for efficiency and scalability. It circumvents potential side reactions, such as the acidic proton of the carboxyl group interfering with the base-catalyzed etherification, by employing a protecting group strategy. The overall transformation is achieved in two primary stages:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of a protected 2-fluoro-4-hydroxybenzoic acid ester is alkylated with (bromomethyl)cyclopropane.

  • Saponification: The ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

This approach ensures high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Reaction Schematics and Mechanisms

Overall Synthetic Workflow

The two-step synthesis proceeds from a methyl ester protected starting material to the final acid.

Caption: High-level workflow for the synthesis of the target compound.

Mechanism: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[2][3][4] The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

  • Deprotonation: The base (potassium carbonate) deprotonates the weakly acidic phenolic hydroxyl group of the starting ester, forming a more potent nucleophile, the phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of (bromomethyl)cyclopropane. This is a concerted SN2 displacement of the bromide leaving group.[3][4]

Using a primary alkyl halide like (bromomethyl)cyclopropane is critical, as secondary or tertiary halides would favor an E2 elimination side reaction, significantly reducing the yield of the desired ether product.[2]

G cluster_mech Williamson Ether Synthesis Mechanism (Sₙ2) Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ Product Ar-O-CH₂-(cyclopropyl) Phenoxide->Product Nucleophilic Attack Alkyl_Halide Br-CH₂-(cyclopropyl) (Electrophile) Leaving_Group Br⁻ Product->Leaving_Group Loss of Leaving Group

Caption: The Sₙ2 mechanism of the Williamson ether synthesis step.

Detailed Experimental Protocols

Materials and Equipment

Reagents:

ReagentCAS No.Molecular Wt.Recommended Purity
Methyl 2-fluoro-4-hydroxybenzoate168689-56-9170.14 g/mol >97%
(Bromomethyl)cyclopropane7105-86-4135.00 g/mol >97%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, >99%
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol >98%
Methanol (MeOH)67-56-132.04 g/mol ACS Grade
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2M Aqueous Solution
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of Methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-fluoro-4-hydroxybenzoate (10.0 g, 58.8 mmol, 1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (16.2 g, 117.5 mmol, 2.0 eq.) followed by 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Alkylating Agent: Add (bromomethyl)cyclopropane (9.5 g, 70.5 mmol, 1.2 eq.) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: 20% ethyl acetate in hexanes). The starting material will have a lower Rf value than the product.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a pale yellow oil.

  • Purification: While the crude product is often of sufficient purity for the next step, it can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Saponification to 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid
  • Reaction Setup: Dissolve the crude Methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate from the previous step in a mixture of methanol (100 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Addition of Base: Add sodium hydroxide pellets (4.7 g, 117.5 mmol, 2.0 eq.) to the solution and stir.

  • Reaction: Heat the mixture to reflux (approximately 70 °C) for 2-3 hours. Monitor the disappearance of the starting ester by TLC.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding 2M HCl. A white solid will precipitate.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold deionized water (3 x 50 mL). Dry the product under vacuum at 50-60 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Characterization and Expected Results

The final product, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, should be characterized to confirm its identity and purity.

PropertyExpected Value
Physical Form White to yellow powder or crystals[5]
Molecular Formula C₁₁H₁₁FO₃
Molecular Weight 210.20 g/mol
Purity (by HPLC) >97%[5]
¹H NMR Consistent with the structure. Expect peaks for aromatic protons, the -OCH₂- group, and cyclopropyl protons.
Mass Spec (ESI-) m/z = 209.1 [M-H]⁻
Yield 80-90% over two steps

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Etherification (Step 1) Insufficient base or reaction time. Moisture in reagents/solvent.Add additional K₂CO₃. Ensure all reagents and DMF are anhydrous. Extend reaction time and monitor by TLC.
Low Yield in Etherification Side reactions (e.g., elimination). Loss of product during workup.Ensure the temperature does not significantly exceed 80 °C. Be meticulous during the extraction and washing steps.
Incomplete Saponification (Step 2) Insufficient base or reaction time.Add more NaOH or increase the reflux time. Confirm ester disappearance with TLC before workup.
Oily Product After Acidification Impurities present in the intermediate ester.Purify the intermediate ester from Step 1 using column chromatography before proceeding to the saponification step.

Conclusion

The two-step protocol described provides a robust and high-yielding pathway for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. By protecting the carboxylic acid as a methyl ester, the Williamson ether synthesis proceeds cleanly, and subsequent saponification provides the target compound in high purity. This application note serves as a comprehensive guide for researchers requiring this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • PubChem. 4-Cyclopropylmethoxy-2-fluorobenzaldehyde. Available at: [Link]

  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available at: [Link]

  • ResearchGate. What are the products of aromatic oxidation of this compound?. Available at: [Link]

  • PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available at: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • LabNovo. 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. Available at: [Link]

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • PubMed. Efficient Oxidative Cleavage of Olefins to Carboxylic Acids with Hydrogen Peroxide.... Available at: [Link]

  • YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. Available at: [Link]

Sources

The Strategic Utility of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. Among the vast arsenal of chemical building blocks, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid has emerged as a cornerstone intermediate, particularly in the synthesis of highly selective and potent enzyme inhibitors. Its distinct combination of a cyclopropylmethoxy group and a fluorine-substituted benzoic acid core imparts favorable characteristics to drug candidates, including improved metabolic stability, enhanced binding affinity, and desirable pharmacokinetic properties.[1][2][3] This technical guide provides an in-depth exploration of the applications of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, with a focus on its pivotal role in the synthesis of the anticoagulant drug Betrixaban, a direct Factor Xa inhibitor.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is fundamental to its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

PropertyValueSource
CAS Number 742086-08-4ChemScene
Molecular Formula C₁₁H₁₁FO₃ChemScene
Molecular Weight 210.20 g/mol ChemScene
Appearance White to off-white solid---
Solubility Soluble in common organic solvents such as DMF, DMSO, and methanol.General Knowledge
Storage Store in a cool, dry place away from incompatible materials.---

Safety and Handling Precautions:

Core Application: Synthesis of Betrixaban, a Direct Factor Xa Inhibitor

A prime example of the utility of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is its role as a key building block in the synthesis of Betrixaban. Betrixaban is an oral anticoagulant that directly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[4][5] The synthesis involves a crucial amide bond formation between 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid and a complex amine, N-(5-chloropyridin-2-yl)-2-amino-5-methoxybenzamide.

Experimental Protocol: Amide Coupling for the Synthesis of a Betrixaban Precursor

This protocol details the amide coupling reaction, a fundamental step in the synthesis of Betrixaban, adapted from established synthetic routes.[6][7]

Objective: To synthesize N-(5-chloropyridin-2-yl)-2-(4-(cyclopropylmethoxy)-2-fluorobenzamido)-5-methoxybenzamide, a key intermediate in the synthesis of Betrixaban.

Materials:

  • 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

  • N-(5-chloropyridin-2-yl)-2-amino-5-methoxybenzamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (1.0 eq.).

    • Dissolve the acid in anhydrous DMF.

    • Add N-Hydroxysuccinimide (NHS) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Amide Bond Formation:

    • In a separate flask, dissolve N-(5-chloropyridin-2-yl)-2-amino-5-methoxybenzamide (1.0 eq.) and triethylamine (TEA) (1.5 eq.) in anhydrous DMF.

    • Slowly add the solution of the activated carboxylic acid (from step 1) to the amine solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(5-chloropyridin-2-yl)-2-(4-(cyclopropylmethoxy)-2-fluorobenzamido)-5-methoxybenzamide.

Rationale Behind Experimental Choices:
  • Carboxylic Acid Activation: The direct amidation of a carboxylic acid with an amine is generally unfavorable. Reagents like EDC and NHS are used to convert the carboxylic acid into a more reactive species (an active ester), which readily reacts with the amine.[8]

  • Solvent: Anhydrous DMF is a common solvent for amide coupling reactions as it is polar and aprotic, effectively solvating the reactants without interfering with the reaction.

  • Base: Triethylamine is added to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

  • Work-up: The aqueous work-up is crucial to remove unreacted reagents, byproducts (such as the urea derivative from EDC), and the solvent.

Visualizing the Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Work-up & Purification A 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid B EDC, NHS in DMF A->B Reactants C Active NHS Ester B->C Activation F Betrixaban Precursor C->F D N-(5-chloropyridin-2-yl)- 2-amino-5-methoxybenzamide E TEA in DMF D->E E->F Coupling G Crude Product F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure Product I->J G cluster_cascade Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activated by Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes to FactorXa Factor Xa FactorXa->Prothrombin Betrixaban Betrixaban (Derived from Intermediate) Betrixaban->FactorXa Inhibits

Caption: Inhibition of the coagulation cascade by Betrixaban.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid stands as a testament to the power of rational drug design and the importance of versatile chemical intermediates. Its unique structural features contribute significantly to the efficacy and safety of the resulting therapeutic agents. The detailed protocol for its application in the synthesis of a Betrixaban precursor highlights the practical utility of this compound for researchers and scientists in the field of drug development. As the quest for novel and improved medicines continues, the strategic use of well-designed building blocks like 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid will undoubtedly remain a critical component of successful drug discovery programs.

References

  • Coagulation Factor Xa Inhibitors: Understanding The Anticoagulant World. (n.d.). Retrieved from [Link]

  • Direct factor Xa inhibitors. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Drug Chug. (2020, June 23). How do Factor Xa Inhibitors Work? (DOAC's) [Video]. YouTube. [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Retrieved from [Link]

  • Fareed, J., & Hoppensteadt, D. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. Journal of Thrombosis and Thrombolysis, 52(2), 353-359. [Link]

  • Factor Xa Inhibitors. (2023, February 18). Cleveland Clinic. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Processes for the preparation of fluorinated benzoic acids. (2001).
  • Process For The Preparation of N-(5-chloropyridin-2-yl)-2-{[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]}-5-methoxybenzamide And. (2021). Technical Disclosure Commons. [Link]

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. [Link]

  • Catalytic Amidation. (n.d.). University College London. [Link]

  • What is/are the best activator/s for reaction of amidation? (2016). ResearchGate. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2014). Angewandte Chemie International Edition, 53(44), 11913-11917. [Link]

  • Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (4a-t). (2019). ResearchGate. [Link]

  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (2004). Indian Journal of Chemistry, 43B, 1545-1548.
  • Nicolaou, M. G., et al. (1996). Facilitated Intramolecular Conjugate Addition of Amides of 3-(3',6'-Dioxo-2',4'-dimethyl-1',4'-cyclohexadienyl)-3,3-dimethylpropionic Acid. 2. Kinetics of Degradation. The Journal of Organic Chemistry, 61(19), 6633-6638. [Link]

Sources

Applications of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential with a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutics. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid emerges as a compound of significant interest, embodying several key structural features that are highly sought after in drug design. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the cyclopropylmethoxy group offers a unique conformational rigidity and metabolic resistance that can be advantageous for optimizing pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the potential applications of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, with a particular focus on its utility as a scaffold for the development of inhibitors targeting the ecto-enzyme ENPP1, a critical regulator in cancer immunotherapy.

The Rationale: Why 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid is a Privileged Scaffold

The combination of a fluorinated benzoic acid and a cyclopropylmethoxy moiety offers a compelling starting point for library synthesis and lead optimization.

  • Fluorine Substitution: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the electronic properties and biological activity of a molecule. It can alter the pKa of the carboxylic acid, modulate interactions with target proteins, and block sites of metabolism, thereby improving the drug's half-life.[1]

  • Cyclopropylmethoxy Group: The cyclopropyl ring is a bioisostere of a vinyl or isopropyl group, but with a more constrained conformation. This rigidity can lead to more specific and potent interactions with a biological target. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can enhance the in vivo stability of a drug candidate.

  • Carboxylic Acid Handle: The benzoic acid functionality serves as a versatile chemical handle for a variety of coupling reactions, enabling the facile synthesis of amides, esters, and other derivatives. This allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective modulators of biological targets.

Case Study: A Scaffold for Novel ENPP1 Inhibitors in Cancer Immunotherapy

A promising application of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is in the design of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING pathway, which plays a crucial role in the innate immune response to cancer.[2][3] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens the anti-tumor immune response.[4][5] Therefore, inhibiting ENPP1 can enhance STING-mediated anti-tumor immunity, making it an attractive target for cancer immunotherapy.[6]

The unique structural features of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid make it an ideal starting point for the synthesis of non-nucleotide-based ENPP1 inhibitors, which may offer advantages in terms of oral bioavailability and ease of synthesis compared to nucleotide-based inhibitors.[5]

Signaling Pathway: The Role of ENPP1 in the cGAS-STING Pathway

ENPP1_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell dsDNA Cytosolic dsDNA cGAMP_synth cGAS dsDNA->cGAMP_synth senses cGAMP_intra 2'3'-cGAMP cGAMP_synth->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Inhibitor ENPP1 Inhibitor (e.g., derived from 4-(cyclopropylmethoxy)- 2-fluorobenzoic acid) Inhibitor->ENPP1 inhibits

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical ENPP1 Inhibitor

This protocol describes a plausible synthetic route to a novel ENPP1 inhibitor starting from 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Workflow Diagram: Synthesis of ENPP1 Inhibitor

Synthesis_Workflow start 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid step1 Thionyl Chloride (SOCl₂) DCM, reflux start->step1 intermediate1 4-(Cyclopropylmethoxy)- 2-fluorobenzoyl chloride step1->intermediate1 step2 Amine Linker (e.g., piperazine derivative) Et₃N, DCM, 0°C to rt intermediate1->step2 product Final ENPP1 Inhibitor Candidate step2->product

Caption: Proposed synthetic workflow for an ENPP1 inhibitor candidate.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a solution of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(Cyclopropylmethoxy)-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0°C.

    • In a separate flask, dissolve the desired amine linker (e.g., a substituted piperazine, 1.1 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final ENPP1 inhibitor candidate.

Protocol 2: In Vitro ENPP1 Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against human ENPP1.

Assay Principle: The assay measures the hydrolysis of a surrogate substrate, p-nitrophenyl 5'-thymidylate (p-Nph-5'-TMP), by recombinant human ENPP1. The product, p-nitrophenolate, is yellow and can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Recombinant human ENPP1

  • p-Nph-5'-TMP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 9.0, containing NaCl, KCl, CaCl₂, MgCl₂)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Reaction:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 25 µL of a pre-diluted solution of recombinant human ENPP1 to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (p-Nph-5'-TMP).

    • Immediately measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Exploration

Once an initial hit is identified, a systematic SAR study can be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.

SAR Strategy Diagram

SAR_Strategy cluster_modifications Proposed Modifications lead_compound Initial Hit Compound (from 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid) mod1 Vary substituents on the phenyl ring of the 'right-hand side' fragment lead_compound->mod1 mod2 Modify the linker (e.g., change piperazine to other heterocycles) lead_compound->mod2 mod3 Explore alternative ether groups in place of cyclopropylmethoxy (e.g., isopropoxy, cyclobutoxy) lead_compound->mod3 mod4 Investigate the effect of the fluoro-substituent position (e.g., move to 3- or 5-position) lead_compound->mod4

Caption: A strategy for exploring the structure-activity relationship.

Key Areas for SAR Exploration:

  • Amide Moiety: The "right-hand side" of the molecule, introduced via the amide coupling, is a critical area for modification. A library of diverse amines can be utilized to probe the binding pocket of ENPP1 and identify substituents that enhance potency and selectivity.

  • Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be replaced with other small alkyl ethers (e.g., methoxy, ethoxy, isopropoxy) or other cycloalkylmethoxy groups (e.g., cyclobutylmethoxy, cyclopentylmethoxy) to evaluate the impact of sterics and lipophilicity on activity.

  • Fluorine Substitution: The position and number of fluorine substituents on the benzoic acid ring can be varied to fine-tune the electronic properties of the molecule and its interactions with the target.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid represents a valuable and versatile building block for the discovery of new drug candidates. Its unique combination of structural features provides a solid foundation for the design of molecules with improved pharmacological properties. The provided protocols and strategic insights offer a roadmap for researchers to leverage this scaffold in their drug discovery programs, with the potential to unlock novel therapeutics for challenging diseases such as cancer.

References

  • Carozza, J. A., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Journal of Medicinal Chemistry, 63(23), 14836–14853. [Link]

  • Patsnap Synapse. (2025, March 11). What ENPP1 inhibitors are in clinical trials currently? Patsnap. [Link]

  • Li, L., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4193. [Link]

  • BellBrook Labs. (2019, October 16). ENPP1 Inhibitors, Assays, and Innate Immunity. BellBrook Labs. [Link]

  • Wang, Y., et al. (2024). Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Inno Pharmchem. [Link]

Sources

Application Notes and Protocols: Strategic Synthesis of the FAK Inhibitor GSK2256098 Utilizing 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sterically defined motifs like cyclopropyl groups into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The presence of fluorine can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile. The cyclopropylmethoxy group, on the other hand, introduces a degree of conformational rigidity and can improve binding affinity to target proteins. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a prime example of a building block that synergistically combines these features, making it a valuable starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This application note provides a detailed protocol and scientific rationale for the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), starting from 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. FAK is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and migration, making it a key target in oncology research.[2][3] GSK2256098 has been investigated in clinical trials for the treatment of various solid tumors.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthetic route and the causality behind the experimental choices.

Synthetic Strategy: A Convergent Approach to GSK2256098

The synthesis of GSK2256098 from 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid follows a convergent strategy, which involves the preparation of key fragments that are then coupled in the later stages of the synthesis. This approach is often favored in complex molecule synthesis as it allows for the efficient construction of the final product and facilitates the purification of intermediates.

The overall synthetic workflow can be visualized as the coupling of an activated 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid derivative with a complex amine-containing heterocyclic core. The 2-fluoro substituent on the benzoic acid plays a crucial role in activating the molecule for subsequent nucleophilic aromatic substitution reactions, which is a key step in the assembly of the final API.

Synthesis_Workflow A 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid B Amide Coupling A->B Activation C GSK2256098 (Final API) B->C Final Assembly D Heterocyclic Amine Core D->B

Caption: Convergent synthesis workflow for GSK2256098.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of GSK2256098, starting from the preparation of the key intermediate, 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Protocol 1: Synthesis of Intermediate 1: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

This protocol describes the synthesis of the key starting material. The causality behind this initial step is to introduce the crucial cyclopropylmethoxy and fluoro-substituents onto the benzoic acid scaffold.

Materials:

  • 4-Hydroxy-2-fluorobenzoic acid

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-hydroxy-2-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add (bromomethyl)cyclopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 16 hours. The elevated temperature is necessary to drive the Williamson ether synthesis to completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). The use of a separatory funnel is critical for efficient phase separation.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Protocol 2: Synthesis of GSK2256098 via Amide Coupling

This protocol details the coupling of the activated benzoic acid intermediate with the heterocyclic amine core. The choice of coupling agents is critical for achieving high yield and purity.

Materials:

  • 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Intermediate 1)

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., HATU)

  • The appropriate heterocyclic amine core (as described in relevant patents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC or LC-MS). This step converts the carboxylic acid to the more reactive acyl chloride.

  • Amide Bond Formation: In a separate flask, dissolve the heterocyclic amine core (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0°C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution. The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction without interfering with the coupling.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield GSK2256098.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate and the final API.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
4-(Cyclopropylmethoxy)-2-fluorobenzoic acidC₁₁H₁₁FO₃210.2085-95>98
GSK2256098C₂₁H₂₀FN₅O₃S457.4870-85>99

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of GSK2256098 from 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

GSK2256098_Synthesis start 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid C₁₁H₁₁FO₃ intermediate Acyl Chloride Intermediate start->intermediate SOCl₂ or HATU final GSK2256098 C₂₁H₂₀FN₅O₃S intermediate->final Amide Coupling amine Heterocyclic Amine Core amine->final

Caption: Key steps in the synthesis of GSK2256098.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and reliable chemical transformations. The trustworthiness of these procedures is ensured by the following:

  • Reaction Monitoring: Each step should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting materials and to identify any potential side products.

  • Spectroscopic Characterization: The identity and purity of the synthesized intermediate and the final API must be confirmed by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data should be in full agreement with the expected structures.

  • Purity Analysis: The final purity of GSK2256098 should be determined by High-Performance Liquid Chromatography (HPLC), with a purity of >99% being the target for a high-quality API.

By adhering to these analytical practices, the described protocols form a self-validating system, ensuring the reliable and reproducible synthesis of the target molecule.

Conclusion

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid serves as a highly valuable and strategic building block in the synthesis of the FAK inhibitor GSK2256098. The protocols and insights provided in this application note are designed to equip researchers and drug development professionals with the necessary knowledge to efficiently and reliably synthesize this important API. The combination of a well-defined synthetic strategy, detailed experimental procedures, and rigorous analytical validation ensures the production of a high-purity final product suitable for further pre-clinical and clinical investigations.

References

  • Vertex AI Search. (2026).
  • Soria, J. C., et al. (2016). A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. Annals of Oncology, 27(12), 2268–2274. [Link]

  • ResearchGate. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. PLoS ONE, 9(4), e92042. [Link]

  • MDPI. (2021). Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. Molecules, 26(11), 3188. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Novel Covalent Inhibitors Targeting Focal Adhesion Kinase. Journal of Medicinal Chemistry.
  • NIH. (2021). Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs. Journal of Medicinal Chemistry, 64(22), 16456–16476. [Link]

  • American Association for Cancer Research. (2006). Design, synthesis, activity and properties of selective inhibitors of focal adhesion kinase.
  • NIH. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. RSC Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK2256098. Retrieved from [Link]

  • ResearchGate. (2025). 387 The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer. European Journal of Cancer. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Molecular Formula: C₁₁H₁₁FO₃, Molecular Weight: 210.20 g/mol )[1]. As a substituted aromatic carboxylic acid, this compound serves as a critical intermediate in pharmaceutical synthesis. Ensuring its identity, purity, and stability is paramount for the quality of downstream products. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind methodological choices to ensure robust and reliable characterization. All procedures are designed to align with the principles of analytical procedure validation as described in ICH Q2(R1) guidelines.[2][3][4]

Introduction: The Need for Rigorous Characterization

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a complex organic molecule featuring a fluorinated aromatic ring, an ether linkage, and a cyclopropyl group. Each of these structural motifs presents unique analytical challenges and requires a multi-faceted characterization approach. The presence of a fluorine atom, for instance, induces specific effects on chromatographic retention and introduces characteristic couplings in NMR spectra. The carboxylic acid moiety dictates solubility and ionization behavior, which are critical considerations for method development.

This guide provides a logical workflow for the complete characterization of this molecule, moving from initial purity assessment by chromatography to definitive structural confirmation by spectroscopic methods and evaluation of its solid-state properties through thermal analysis.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are essential for determining the purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid and quantifying any related impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like aromatic carboxylic acids.[5][6][7] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions. The addition of an acid to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[8] UV detection is effective due to the presence of the aromatic chromophore.

Experimental Protocol: HPLC-UV for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Table 1: HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately polar analytes.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile provides good elution strength. Formic acid suppresses carboxylate formation for better peak shape.[8]
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Weigh & Dissolve Sample Injection Inject Sample SamplePrep->Injection MobilePhase Prepare Mobile Phase (0.1% Formic Acid) SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability SystemSuitability->Injection Pass Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Report Calculate Purity (Area % Report) Integration->Report

Caption: General workflow for HPLC-based purity assessment.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques provide definitive confirmation of the chemical structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals will include the aromatic protons (showing splitting due to the fluorine atom), the -OCH₂- protons, and the distinct upfield signals of the cyclopropyl group. The acidic proton of the carboxyl group is typically a broad singlet far downfield.[9][10]

  • ¹³C NMR: Shows signals for all unique carbon atoms. The carbonyl carbon of the acid is highly deshielded (160-180 ppm).[9][11] The carbons attached to fluorine and oxygen will also have characteristic shifts.

  • ¹⁹F NMR: A crucial experiment for fluorinated compounds. It will show a single resonance for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum provides definitive proof of its position on the aromatic ring.

Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the sample and allows observation of the acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • Standard ¹H NMR.

    • Standard ¹³C NMR (proton-decoupled).

    • ¹⁹F NMR (proton-decoupled).

    • 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign all signals unambiguously.

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm the proton count for each group.

    • Analyze splitting patterns (multiplicity) and coupling constants (J-values) to establish connectivity, paying special attention to H-F couplings.

    • Assign all carbon signals using ¹³C NMR and HSQC data.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignmentRationale
¹H ~13.0br s1HAcidic proton, exchangeable.[9][12]
¹H ~7.7dd1HAromatic H (ortho to COOH)
¹H ~6.9-7.1m2HAromatic H's (ortho to OCH₂)
¹H ~3.9d2H-O-CH₂-
¹H ~1.2m1HCyclopropyl CH
¹H ~0.6m2HCyclopropyl CH₂
¹H ~0.3m2HCyclopropyl CH₂
¹³C ~165s1CC=O
¹³C ~160 (d)d, ¹JCF ≈ 250 Hz1CC-F
¹³C ~72s1C-O-CH₂-
¹³C ~10s1CCyclopropyl CH
¹³C ~3s2CCyclopropyl CH₂
¹⁹F ~ -115m1FAr-F

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Expected Fragmentation: In negative-ion ESI-MS, the primary ion observed will be the deprotonated molecule, [M-H]⁻. In positive-ion mode or under harsher conditions (e.g., Electron Ionization), fragmentation may occur. Aromatic carboxylic acids often show fragmentation corresponding to the loss of -OH and -C=O groups.[9][10][13]

Protocol: LC-MS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS) with an ESI source.

  • Method: Use the HPLC method described in Section 2.1. The mobile phase containing formic acid is compatible with ESI-MS.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI⁻

    • Capillary Voltage: -3.5 kV

    • Drying Gas (N₂): 10 L/min at 350 °C

    • Nebulizer Pressure: 45 psi

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M-H]⁻ ion at the expected m/z (209.06 for C₁₁H₁₀FO₃⁻).

    • If using HRMS, the measured mass should be within 5 ppm of the theoretical mass.

Thermal Analysis: Solid-State Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical intermediate, including its melting point, purity, and thermal stability.[14][15][16]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key physical property and indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure substance.[17][18]

Protocol: Melting Point Determination by DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan.

  • Thermal Program: Heat the sample from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvents or water.[14][16]

Protocol: Thermal Stability by TGA

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Generate a plot of mass percent versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Characterization_Strategy cluster_start Starting Point cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_solidstate Solid-State Properties cluster_end Final Report Start Sample of 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid HPLC HPLC-UV (Purity Assay) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Start->NMR DSC DSC (Melting Point) Start->DSC TGA TGA (Thermal Stability) Start->TGA LCMS LC-MS (Molecular Weight) HPLC->LCMS Report Certificate of Analysis (CoA) LCMS->Report NMR->Report DSC->Report TGA->Report

Sources

HPLC method for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. As a key intermediate in pharmaceutical synthesis, ensuring the purity and concentration of this compound is critical. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed protocols, and validation procedures.

Introduction and Scientific Rationale

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Molecular Formula: C₁₁H₁₁FO₃, Molecular Weight: 210.20 g/mol ) is a carboxylic acid derivative often employed as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such intermediates directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2][3] For a moderately non-polar and acidic analyte like 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, a reversed-phase (RP-HPLC) approach is the logical choice.[4][5] The core of this method relies on partitioning the analyte between a non-polar stationary phase (C18) and a polar mobile phase.

A critical parameter in the analysis of acidic compounds is the control of the mobile phase pH.[6] The carboxylic acid moiety of the target analyte is ionizable. To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least two units below the analyte's pKa, thereby maintaining it in its neutral, more hydrophobic form.[7] This application note details a method using a phosphoric acid-adjusted mobile phase to achieve this, ensuring a robust and reproducible separation. The method is validated following the principles outlined in ICH Q2(R1) to guarantee its suitability for its intended purpose in a regulated environment.[2][8]

Analytical Workflow Overview

The following diagram outlines the complete workflow from sample handling to final data analysis, providing a high-level view of the entire process.

Analytical_Workflow cluster_prep Preparation Stage cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample SamplePrep Prepare Sample Solutions Sample->SamplePrep StdPrep Prepare Stock & Working Standards SysSuit Perform System Suitability Test (SST) StdPrep->SysSuit Inject Inject Standards & Samples StdPrep->Inject SamplePrep->Inject SysSuit->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks & Generate Calibration Curve Acquire->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Overall workflow for the HPLC analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Materials and Methodology

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid reference standard (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The separation is achieved using a reversed-phase C18 column with an isocratic mobile phase. The acidic modifier ensures the analyte is in its non-ionized form for optimal retention and peak shape.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (pH 2.5 with H₃PO₄) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or λ-max determined by DAD)
Run Time 10 minutes
Preparation of Solutions

Aqueous Mobile Phase (pH 2.5 Water)

  • Add approximately 900 mL of HPLC grade water to a 1 L flask.

  • Using a calibrated pH meter, carefully add orthophosphoric acid dropwise until the pH is stable at 2.5.

  • Add water to the 1 L mark and mix thoroughly.

  • Filter through a 0.45 µm membrane filter before use.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix until homogeneous. This solution should be stored under refrigeration.

Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

Sample Solution (Target Concentration: 100 µg/mL)

  • Accurately weigh an amount of the test sample expected to contain 10 mg of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The analytical method is validated to ensure its reliability, as mandated by regulatory bodies.[2][9] The validation process follows ICH Q2(R1) guidelines, encompassing the parameters detailed below.[8]

Validation_Pathway cluster_limits Sensitivity & Robustness Method Validated HPLC Method Specificity Specificity (Peak Purity) Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy (% Recovery) Linearity->Accuracy Accuracy->Method Precision Precision (%RSD) Precision->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability

Caption: Logical pathway for HPLC method validation according to ICH guidelines.

System Suitability

Before analysis, the chromatographic system's performance is verified. The working standard solution (100 µg/mL) is injected five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms are compared to show that there are no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD is also performed to confirm the peak is not co-eluting with impurities.

Linearity and Range

The linearity of the method is established by analyzing a series of solutions over a specified concentration range.

  • Procedure: Prepare at least five concentration levels from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Procedure: A recovery study is performed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). For each level, prepare three replicate samples.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The cumulative % RSD for the results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • These values are experimentally confirmed by injecting solutions at the calculated concentrations.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. The established chromatographic conditions provide excellent peak symmetry and resolution. The comprehensive validation protocol confirms that the method is linear, accurate, precise, and specific for its intended use in quality control and research environments. This method serves as a crucial tool for ensuring the quality of this important pharmaceutical intermediate.

References

  • International Conference on Harmonisation (ICH). (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • González, L., & López-Soto-Vázquez, J. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shabir, G. A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]

  • Mubeen, G., & Kumar, R. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chromatographic Science, 56(8), 708–713. [Link]

  • Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Öztürk, N., & Tütem, E. (2007). Determination of carboxylic acids in apple juice by RP HPLC. Asian Journal of Chemistry, 19(7), 5345. [Link]

Sources

Application Note: 1H NMR Characterization of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document outlines the fundamental principles, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the ¹H NMR spectrum. The interpretation of chemical shifts, signal multiplicities, and coupling constants is discussed in detail, with a particular focus on the characteristic signals of the cyclopropylmethoxy and 2-fluorobenzoyl moieties. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount for the successful development of new chemical entities. ¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of small organic molecules. This application note serves as a detailed guide to obtaining and interpreting a high-quality ¹H NMR spectrum of this compound, addressing the specific challenges and nuances presented by its unique structural features, namely the cyclopropyl group and the fluorine substituent on the aromatic ring.

The presence of the fluorine atom introduces complexities in the ¹H NMR spectrum due to heteronuclear (¹H-¹⁹F) coupling, which can provide valuable structural information but also requires careful analysis. Similarly, the cyclopropyl group exhibits a characteristic upfield chemical shift and complex spin-spin coupling patterns that are diagnostic of its presence. A thorough understanding of these features is crucial for accurate spectral interpretation.

Principles of ¹H NMR Spectroscopy for 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

The ¹H NMR spectrum of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is governed by several key principles:

  • Chemical Shift (δ): The position of a proton signal in the spectrum is determined by its local electronic environment. Electronegative atoms, such as oxygen and fluorine, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). The aromatic ring also induces a significant downfield shift for its attached protons. Conversely, the strained ring system of the cyclopropyl group results in an upfield shift for its protons, a characteristic feature that aids in their assignment. The acidic proton of the carboxylic acid group is highly deshielded and typically appears far downfield.[1][2][3]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of NMR signals. This coupling provides information about the connectivity of atoms in the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field strength. In the case of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, we expect to observe both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The through-bond coupling between protons and the fluorine atom is a key feature for assigning the aromatic signals.[4]

  • Integration: The area under each signal in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

Experimental Protocol

I. Sample Preparation

A well-prepared sample is critical for obtaining a high-quality NMR spectrum. The following protocol is recommended:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is less likely to exchange with residual water.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is at least 4-5 cm to allow for proper shimming.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) at 0 ppm can be used. Many commercially available deuterated solvents already contain TMS.

II. NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for analysis.
SolventDMSO-d₆Good solubility for the compound and observation of the carboxylic acid proton.
Temperature298 K (25 °C)Standard operating temperature.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16-32Sufficient for good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay (d1)2-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)3-4 secondsProvides adequate resolution.
Spectral Width (sw)16 ppmCovers the expected range of chemical shifts.

Data Analysis and Interpretation

The ¹H NMR spectrum of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is expected to show distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the cyclopropylmethoxy group protons.

Molecular Structure and Proton Numbering

G H_COOH Hₐ H6 H₆ H5 H₅ H6->H5 J(H-H) F F H6->F J(H-F) H3 H₃ H5->H3 J(H-H) H3->F J(H-F) O_CH2 H₂ₔ CH_cpm Hₑ O_CH2->CH_cpm J(H-H) CH2_cpm H₂_f,f' CH_cpm->CH2_cpm J(H-H)

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Conclusion

This application note has detailed a comprehensive protocol for the ¹H NMR characterization of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. By following the outlined procedures for sample preparation and data acquisition, a high-quality spectrum can be obtained. The detailed analysis of the expected chemical shifts, multiplicities, and coupling constants provides a solid framework for the structural verification and purity assessment of this important synthetic intermediate. The characteristic signals of the cyclopropylmethoxy group and the coupling patterns of the fluorinated aromatic ring are key diagnostic features that, when correctly interpreted, provide unambiguous structural confirmation.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • McMurry, J. Organic Chemistry. Cengage Learning.
  • University of Colorado Boulder. Coupling in 1H NMR. [Link]

  • Iowa State University. NMR Sample Preparation Guide. [Link]

  • Massachusetts Institute of Technology. FT-NMR Sample Preparation Guide. [Link]

  • Oregon State University. Spectroscopic Features of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Chemical Shift in 1H NMR. [Link]

  • PubChem. 2-Fluorobenzoic acid. [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. [Link]

Sources

High-Resolution Mass Spectrometry Analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid: A Quantitative and Qualitative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). As a key building block in pharmaceutical synthesis, the precise identification and characterization of this molecule are critical for quality control and drug development processes.[1][2][3] We outline a robust methodology employing a High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRMS), focusing on negative ion mode electrospray ionization, which is ideally suited for acidic analytes. The protocol covers sample preparation, optimized LC-MS parameters, and an in-depth discussion of the expected fragmentation patterns observed in tandem mass spectrometry (MS/MS), providing a comprehensive guide for both quantitative analysis and structural confirmation.

Introduction and Scientific Rationale

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Molecular Formula: C₁₁H₁₁FO₃, Molecular Weight: 210.20 g/mol ) is a substituted aromatic carboxylic acid.[4] Its structural motifs—a fluorinated benzene ring, a carboxylic acid group, and a cyclopropylmethoxy ether—make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and structural integrity of such intermediates are paramount, necessitating sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical tool of choice for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[2][3] The decision to use Electrospray Ionization (ESI) is based on its nature as a 'soft ionization' technique, which minimizes in-source fragmentation and reliably produces ions corresponding to the intact molecule, in this case, a pseudomolecular ion.[5][6][7]

The presence of a carboxylic acid group makes the molecule amenable to deprotonation. Therefore, analysis in negative ion mode (ESI-) is the logical choice. This approach will predominantly generate the deprotonated molecule, [M-H]⁻, which can be isolated and subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) to confirm its structure. The chromatographic separation, achieved via reversed-phase HPLC, ensures that the analyte is well-resolved from any potential impurities or matrix components before it enters the mass spectrometer.

Comprehensive Analytical Workflow

The overall analytical process is a systematic progression from sample handling to final data interpretation. Each stage is optimized to ensure data quality and reproducibility.

Analytical_Workflow Figure 1: Overall LC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_detection Data Acquisition & Processing Prep Weighing of Analyte Standard Stock Preparation of Stock Solution (e.g., 1 mg/mL in Methanol) Prep->Stock Working Serial Dilution to Working Standards & QC Samples Stock->Working Inject Injection onto Reversed-Phase C18 Column Working->Inject Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Ionize Electrospray Ionization (ESI, Negative Mode) Separate->Ionize MS1 Full Scan MS1 Acquisition (Detect [M-H]⁻ Ion) Ionize->MS1 MS2 Tandem MS/MS Acquisition (Fragment [M-H]⁻ Ion) MS1->MS2 Process Data Processing: Peak Integration & Spectral Analysis MS2->Process

Caption: Overall LC-MS Workflow for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid reference standard (>95% purity).[4]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Mobile Phase Additive: LC-MS grade Ammonium Acetate or Formic Acid (for pH adjustment if needed, though often unnecessary in ESI- for acids).

Protocol: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

  • Working Standard (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards: Perform serial dilutions from the 10 µg/mL working standard to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 acetonitrile/water to mimic initial mobile phase conditions.

Protocol: LC-MS/MS Instrumentation and Conditions

This method is designed for a modern UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Parameter Condition Rationale
Liquid Chromatography (LC) System
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 provides excellent retention for moderately non-polar compounds; the dimensions are suitable for fast, high-efficiency separations.[8][9]
Mobile Phase A10 mM Ammonium Acetate in WaterAmmonium acetate provides ions to aid in the ESI process and buffers the mobile phase.
Mobile Phase BAcetonitrileA common organic solvent for reversed-phase chromatography providing good elution strength.
Gradient0-1 min (10% B), 1-8 min (10-95% B), 8-9 min (95% B), 9.1-12 min (10% B)A gradient ensures efficient elution and sharp peak shape for the analyte while cleaning the column of late-eluting impurities.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.[9]
Column Temperature40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Volume5 µLA small volume minimizes peak distortion while providing sufficient sensitivity.
Mass Spectrometry (MS) System
Ionization SourceElectrospray Ionization (ESI)A soft ionization technique suitable for thermally labile and polar molecules.[6][7]
PolarityNegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ anion.[5][10]
MS1 Scan Rangem/z 50 - 500Covers the expected mass of the analyte and potential low-mass fragments or impurities.
Capillary Voltage3.0 kVOptimizes the electrospray plume for efficient ion formation.
Nebulizer Gas (N₂)45 psiAssists in droplet formation.
Drying Gas (N₂) Flow10 L/minAids in desolvation of the ESI droplets.[5]
Drying Gas Temp.325 °CFacilitates rapid solvent evaporation.
Tandem MS (MS/MS) Parameters
Precursor Ionm/z 209.0619The calculated exact mass of the [M-H]⁻ ion (C₁₁H₁₀FO₃⁻).
Collision Energy15-30 eV (Ramped)A range of collision energies ensures the generation of a rich spectrum of fragment ions for structural confirmation.

Expected Results and Data Interpretation

Mass Spectrum (MS1)

In the full scan mass spectrum, the primary ion observed for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid will be the deprotonated molecule, [M-H]⁻.

  • Neutral Molecular Formula: C₁₁H₁₁FO₃

  • Exact Mass: 210.0692

  • [M-H]⁻ Ion Formula: C₁₁H₁₀FO₃⁻

  • Expected [M-H]⁻ Ion m/z: 209.0619

A high-resolution mass spectrometer should detect this ion with a mass accuracy of <5 ppm.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem MS provides a structural fingerprint of the molecule. For the [M-H]⁻ ion of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, fragmentation is predictable and informative. The most labile bond in the deprotonated molecule is often adjacent to the charge-carrying carboxylate group.

The primary fragmentation event for aromatic carboxylates is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[11][12] This results in a highly characteristic and abundant fragment ion. Subsequent fragmentations can occur from this initial product ion.

Caption: Proposed MS/MS Fragmentation Pathway for [M-H]⁻ of the analyte.

Discussion of Key Fragments:

  • m/z 209.0619 ([M-H]⁻): The deprotonated parent molecule.

  • m/z 165.0719 ([M-H-CO₂]⁻): This ion is the result of the loss of CO₂ (44 Da). It is expected to be the base peak in the MS/MS spectrum, as this is a very stable and common loss for benzoic acids.[12][13] The charge is now localized on the phenyl ring.

  • m/z 139.0041: This corresponds to the loss of the cyclopropylmethylene group (C₄H₆, 54 Da) from the precursor ion, resulting in a fluorohydroxybenzoate anion.

  • m/z 125.0146: This fragment likely arises from the cleavage of the ether bond with the loss of the cyclopropylmethyl radical (C₄H₇•, 55 Da), forming a 2-fluoro-4-phenoxide-carboxylate ion.

The presence and relative abundance of these fragments provide a high degree of confidence in the structural identification of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid by LC-HRMS. The described method, utilizing reversed-phase chromatography and negative mode electrospray ionization, is sensitive, specific, and robust. The detailed discussion of the expected fragmentation pattern serves as a reliable guide for unambiguous compound identification, making this workflow highly suitable for quality control in manufacturing, stability testing, and various stages of pharmaceutical research and development.

References

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from [Link]

  • Li, W., & Wu, J. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. Retrieved from [Link]

  • Wille, S. M. R., & Lambert, W. E. (2020). Current developments in LC-MS for pharmaceutical analysis. Bioanalysis, 12(4), 245-263. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • University of Illinois, School of Chemical Sciences. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). Mass spectrum of benzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction yield and purity.

The synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is typically achieved via a two-step process:

  • Williamson Ether Synthesis: An O-alkylation of a 4-hydroxy-2-fluorobenzoate ester with (bromomethyl)cyclopropane.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

This guide will address specific issues that can arise in each of these critical stages.

Synthetic Workflow Overview

The overall transformation from the starting phenol to the final acid product is outlined below. Success hinges on carefully controlling the conditions for the nucleophilic substitution and ensuring complete hydrolysis in the final step.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Ethyl 4-hydroxy-2-fluorobenzoate C Ethyl 4-(cyclopropylmethoxy)-2-fluorobenzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B (Bromomethyl)cyclopropane B->C D 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid C->D Base (e.g., NaOH or KOH) Solvent (e.g., EtOH/H₂O) Then Acid Workup

Caption: General two-step synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)

Question: My yield of ethyl 4-(cyclopropylmethoxy)-2-fluorobenzoate is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in this step, a classic Williamson Ether Synthesis, is a common problem that can typically be traced to one of several competing side reactions or suboptimal conditions.[1] The reaction proceeds via an SN2 mechanism, which is sensitive to a variety of factors.[2]

A) Competing E2 Elimination: The alkoxide (or phenoxide in this case), formed by deprotonating the phenol, is a strong base. It can attack a β-proton on the alkyl halide, leading to an elimination (E2) reaction that forms an alkene byproduct instead of the desired ether.[3][4]

  • Solution:

    • Control Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[3] Running the reaction at a lower temperature generally favors the SN2 pathway. Avoid excessive heating.

    • Choice of Alkyl Halide: The structure of the alkylating agent is critical. Fortunately, (bromomethyl)cyclopropane is a primary halide, which strongly favors the SN2 reaction over E2.[1][2] If you were using a secondary or tertiary halide, elimination would be a major issue.[4]

B) Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation) and the aromatic ring, typically at the ortho or para positions (C-alkylation).[1][3] C-alkylation leads to undesired byproducts.

  • Solution:

    • Solvent Choice: The solvent has a profound effect on the O- vs. C-alkylation ratio. To favor the desired O-alkylation, use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents solvate the cation of the base but not the phenoxide anion, leaving it highly nucleophilic and reactive at the oxygen atom.

C) Incomplete Deprotonation or Inactive Reagents: The reaction cannot proceed if the starting phenol is not effectively deprotonated to form the nucleophilic phenoxide.

  • Solution:

    • Base Selection: For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are effective. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can be used but are often unnecessary and may promote side reactions if not handled carefully.[3]

    • Reagent Quality: Ensure all reagents are pure and anhydrous. (Bromomethyl)cyclopropane can degrade over time, and the starting phenolic ester should be pure. Water in the reaction will consume the base and protonate the phenoxide, quenching its nucleophilicity.

G Start Low Yield in Step 1? Check_Temp Is Reaction Temp Too High? Start->Check_Temp Check_Solvent Using Polar Aprotic Solvent (DMF, DMSO)? Check_Temp->Check_Solvent No Result_E2 High E2 Elimination Byproduct Check_Temp->Result_E2 Yes Check_Base Is Base Appropriate & Dry (e.g., K₂CO₃)? Check_Solvent->Check_Base Yes Result_C_Alk C-Alkylation Byproduct Observed Check_Solvent->Result_C_Alk No Result_Incomplete Incomplete Reaction / Low Conversion Check_Base->Result_Incomplete No Yield Should Improve Yield Should Improve Check_Base->Yield Should Improve Yes Solution_Temp Action: Lower Reaction Temperature Result_E2->Solution_Temp Solution_Solvent Action: Switch to DMF or other polar aprotic solvent Result_C_Alk->Solution_Solvent Solution_Base Action: Use fresh, dry base. Ensure anhydrous conditions. Result_Incomplete->Solution_Base

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

Issue 2: Incomplete Saponification (Step 2)

Question: My final hydrolysis step is slow or does not go to completion. How can I ensure full conversion of the ester to the carboxylic acid?

Answer: Saponification is a robust reaction, but incomplete conversion can occur if conditions are not optimal.

  • Solutions:

    • Reaction Time and Temperature: Hydrolysis of sterically unhindered esters like this one is generally straightforward. Refluxing the reaction in a mixture of ethanol and water with a suitable base is common. If TLC or LC-MS analysis shows remaining starting material, simply extend the reflux time. Increasing the temperature (if not already at reflux) can also accelerate the reaction.

    • Stoichiometry of Base: Ensure you are using a sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide). At least two equivalents are recommended: one to react with the ester and another to deprotonate the final carboxylic acid product and drive the equilibrium.

    • Solvent System: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent like ethanol or methanol is crucial to create a homogeneous solution and facilitate the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for the Williamson ether synthesis? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophilic phenoxide ion performs a backside attack on the carbon atom of (bromomethyl)cyclopropane, displacing the bromide leaving group in a single, concerted step.[2][4]

G Phenoxide Ar-O⁻ Transition_State [Ar-O···CH₂(R)···Br]⁻ Phenoxide->Transition_State Alkyl_Halide R-CH₂-Br Alkyl_Halide->Transition_State Product Ar-O-CH₂-R Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group

Caption: Concerted SN2 mechanism of the Williamson ether synthesis.

Q2: How should I monitor the progress of the reactions? Thin-Layer Chromatography (TLC) is an excellent technique for both steps.

  • Step 1 (Ether Synthesis): Use a mobile phase like ethyl acetate/hexanes. You should see the spot for the starting phenol (Ethyl 4-hydroxy-2-fluorobenzoate) disappear and a new, less polar spot for the ether product appear.

  • Step 2 (Saponification): Use a similar solvent system. The ester spot should disappear, and the carboxylic acid product will appear as a new, more polar spot (often streaky) at or near the baseline. Co-spotting with your starting material is always recommended for confirmation.

Q3: How do I purify the final product? After the saponification is complete, the standard workup involves:

  • Cooling the reaction mixture and removing the organic solvent (e.g., ethanol) under reduced pressure.

  • Diluting the remaining aqueous solution with water.

  • Washing with a non-polar organic solvent (like ether or ethyl acetate) to remove any unreacted, non-polar starting material or byproducts.

  • Acidifying the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.[5] The carboxylic acid will precipitate out.

  • Filtering the solid product or extracting it into an organic solvent like ethyl acetate.

  • Drying the organic extracts and concentrating to yield the crude product, which can then be purified further by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions for the critical Williamson ether synthesis step, compiled from general best practices for this reaction type.[3]

ParameterRecommended ConditionRationale
Starting Phenol Ethyl 4-hydroxy-2-fluorobenzoateEster group allows for final hydrolysis to the desired acid.
Alkylating Agent (Bromomethyl)cyclopropanePrimary halide minimizes E2 elimination.[2]
Base K₂CO₃ (Potassium Carbonate)Sufficiently basic for phenol deprotonation, easy to handle.[3]
Solvent DMF (N,N-Dimethylformamide)Polar aprotic solvent favors O-alkylation and SN2.[3]
Temperature 60-80 °CProvides sufficient energy without excessively favoring elimination.
Reaction Time 4-12 hoursMonitor by TLC for completion.
Typical Yield >80%High yields are achievable with optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(cyclopropylmethoxy)-2-fluorobenzoate
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxy-2-fluorobenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC until the starting phenol is consumed.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Saponification to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid
  • Dissolve the crude ethyl 4-(cyclopropylmethoxy)-2-fluorobenzoate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH, 2.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate should form.

  • Filter the solid, wash the filter cake with cold water, and dry under vacuum to yield the final product, 4-(cyclopropylmethoxy)-2-fluorobenzoic acid.

References

  • BenchChem (2025). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. Williamson ether synthesis. [Link]

  • PrepChem. Preparation of ethyl 4-fluorobenzoate. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • Google Patents (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Technical Support Center: Purification of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, the purity of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is paramount to the success of subsequent synthetic steps and the integrity of final compounds. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for achieving high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Q1: What are the likely impurities in my crude 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid?

A1: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: For instance, if synthesized via Williamson ether synthesis, residual 2-fluoro-4-hydroxybenzoic acid may be present.

  • Reagents: Carryover of reagents or their byproducts from the reaction work-up.

  • Isomeric Byproducts: While the directing groups in the synthesis are generally effective, trace amounts of other isomers can sometimes form[1].

  • Over-alkylation or Side-Reaction Products: Products resulting from unintended reactions of the starting materials or intermediates.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: How can I assess the purity of my sample before and after purification?

A2: A multi-faceted approach is recommended for reliable purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative assessment. A single spot under various solvent conditions suggests high purity.

  • Melting Point Analysis: Pure crystalline solids have a sharp, defined melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened[2].

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC trace should show a single major peak, allowing for the calculation of purity as a percentage area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect the presence of impurities, even at low levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and can help in identifying the mass of impurities[3][4].

Q3: My purified product has a yellow or brown tint. What is the cause and how can I remove the color?

A3: Discoloration is typically due to trace amounts of highly conjugated or polymeric impurities, which can sometimes form from minor side reactions or degradation[1]. To remove colored impurities, a treatment with activated charcoal during recrystallization is highly effective. Add a small amount of activated charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize[5].

Section 2: Purification Strategy Decision Guide

The choice of purification method depends on the initial purity of the crude material and the nature of the impurities. This decision tree can guide your strategy.

Purification_Strategy start Crude 4-(Cyclopropylmethoxy)- 2-fluorobenzoic acid purity_check Assess Purity (TLC, HPLC, ¹H NMR) start->purity_check decision Purity > 90%? purity_check->decision high_purity_path Are there significant neutral impurities? decision->high_purity_path Yes low_purity_path Are impurities polar or non-polar? decision->low_purity_path No (<90%) acid_base Perform Acid-Base Extraction high_purity_path->acid_base Yes recrystallize Recrystallization high_purity_path->recrystallize No low_purity_path->acid_base Both/Unknown purity_check_2 Assess Purity acid_base->purity_check_2 Re-assess Purity final_product Pure Product (>98%) recrystallize->final_product chromatography Silica Gel Column Chromatography chromatography->recrystallize If solid chromatography->final_product If oil or amorphous purity_check_2->chromatography Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude acid in minimum amount of boiling solvent. charcoal 2. (Optional) Add activated charcoal for discoloration. dissolve->charcoal hot_filter 3. Perform hot filtration to remove insoluble impurities and charcoal. charcoal->hot_filter cool_slow 4. Allow filtrate to cool slowly to room temperature. hot_filter->cool_slow ice_bath 5. Place in an ice bath to maximize crystal yield. cool_slow->ice_bath vac_filter 6. Collect crystals by vacuum filtration. ice_bath->vac_filter wash 7. Wash with minimal ice-cold solvent. vac_filter->wash dry 8. Dry crystals under vacuum. wash->dry

Sources

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.

Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, providing explanations for the underlying causes and offering actionable solutions.

Question: My Williamson ether synthesis step is resulting in a low yield of the desired 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, and I'm observing several unexpected peaks in my HPLC analysis. What are the likely byproducts?

Answer:

Low yields and the presence of impurities in the Williamson ether synthesis step for this target molecule are common challenges. The primary reaction involves the O-alkylation of a 4-hydroxy-2-fluorobenzoic acid derivative with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). Several side reactions can occur, leading to the formation of specific byproducts.

Primary Byproducts and Their Formation Mechanisms:

  • C-Alkylated Isomers: Instead of the desired O-alkylation, the cyclopropylmethyl group can alkylate the aromatic ring, a competing reaction known as C-alkylation.[1][2] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, certain conditions can promote C-alkylation, particularly at the positions ortho and para to the hydroxyl group. Given that the para position is already substituted, C-alkylation would likely occur at the positions ortho to the hydroxyl group.

  • Over-Alkylation Products: If the carboxylic acid is not adequately protected (e.g., as an ester), the carboxylate salt formed under basic conditions can also be alkylated, leading to the formation of the cyclopropylmethyl ester of 4-(cyclopropylmethoxy)-2-fluorobenzoic acid. While less common, this can contribute to yield loss and purification challenges.

  • Elimination Product (Alkene): The use of a sterically hindered base or high reaction temperatures can promote an E2 elimination reaction of the cyclopropylmethyl halide, leading to the formation of an alkene byproduct.[1][3] This is a common issue in Williamson ether syntheses, especially with sterically demanding substrates.[3]

  • Rearranged Alkylation Products (Homoallylic and Cyclobutyl Derivatives): The cyclopropylmethyl carbocation is known to be unstable and can rearrange to more stable homoallylic and cyclobutyl carbocations.[4] Although the Williamson ether synthesis proceeds via an SN2 mechanism, any conditions that favor an SN1 pathway (e.g., polar protic solvents, elevated temperatures) can lead to the formation of these rearranged byproducts.[4][5] This can result in the formation of 4-(but-3-en-1-yloxy)-2-fluorobenzoic acid and 4-(cyclobutyloxy)-2-fluorobenzoic acid.

  • Unreacted Starting Materials: Incomplete deprotonation of the starting phenol or insufficient reaction time can lead to the recovery of unreacted 4-hydroxy-2-fluorobenzoic acid derivative.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Question: What are the most critical parameters to control during the Williamson ether synthesis to minimize byproduct formation?

Answer:

To maximize the yield of the desired O-alkylated product and minimize byproducts, careful control of the following parameters is crucial:

  • Choice of Base: A non-nucleophilic, moderately strong base is ideal. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH), which can promote elimination.[1]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is recommended.[1][6] These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile, which favors the SN2 pathway.

  • Temperature: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to an increase in elimination and rearrangement byproducts.

  • Purity of Reagents: The use of high-purity starting materials, particularly the cyclopropylmethyl halide, is essential. Impurities in the alkylating agent can lead to a host of unwanted side reactions.

Question: How can I effectively identify the byproducts in my reaction mixture?

Answer:

A combination of analytical techniques is recommended for the unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of the reaction mixture and assessing the purity of the product. Different peaks will correspond to the starting materials, the desired product, and various byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated component, which is invaluable for identifying potential byproduct structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful techniques for detailed structural elucidation of the isolated byproducts. The characteristic signals of the cyclopropylmethyl group, as well as any rearranged alkyl chains, can be readily identified.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid
  • To a solution of methyl 4-hydroxy-2-fluorobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by TLC or HPLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ester is then hydrolyzed using a standard procedure (e.g., NaOH in methanol/water) to yield the desired carboxylic acid.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Common Byproducts and Their Expected Mass-to-Charge Ratios (m/z) in LC-MS Analysis

Byproduct NameStructureExpected [M+H]⁺
4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Product)C₁₁H₁₁FO₃211.07
4-Hydroxy-2-fluorobenzoic acid (Starting Material)C₇H₅FO₃157.02
3-(Cyclopropylmethyl)-2-fluoro-4-hydroxybenzoic acid (C-Alkylated)C₁₁H₁₁FO₃211.07
Cyclopropylmethyl 4-(cyclopropylmethoxy)-2-fluorobenzoate (Over-Alkylated)C₁₅H₁₇FO₃265.12
4-(But-3-en-1-yloxy)-2-fluorobenzoic acid (Rearranged)C₁₁H₁₁FO₃211.07
4-(Cyclobutyloxy)-2-fluorobenzoic acid (Rearranged)C₁₁H₁₁FO₃211.07

Visualizations

Reaction Pathway Diagram

Synthesis_Byproducts SM 4-Hydroxy-2-fluorobenzoic acid derivative Int Phenoxide Intermediate SM->Int Base Product 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid Int->Product O-Alkylation (SN2) + Alkylating Agent C_Alkylated C-Alkylated Byproduct Int->C_Alkylated C-Alkylation + Alkylating Agent Rearranged Rearranged Byproducts (Homoallylic/Cyclobutyl) Int->Rearranged Alkylating Cyclopropylmethyl Bromide Alkylating->Rearranged SN1 conditions Elimination Elimination Byproduct (Alkene) Alkylating->Elimination Strong Base/Heat

Caption: Key reaction pathways in the synthesis, highlighting the formation of the desired product and common byproducts.

References

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • ResearchGate. Review of cyclopropyl bromide synthetic process. Available at: [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Chemistry Stack Exchange. Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE.
  • Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. Available at: [Link]

  • PubMed Central. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]

  • MDPI. N-Dealkylation of Amines. Available at: [Link]

  • ResearchGate. SO 4 2- /SnO 2 -Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O -alkylation with O -acetyl compounds. Available at: [Link]

  • MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Available at: [Link]

Sources

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Welcome to the technical support guide for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (CAS No. 742086-08-4). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its lifecycle in your laboratory. We will address common questions and troubleshooting scenarios to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Q1: What are the optimal long-term storage conditions for solid 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid?

For maximum stability, the solid compound should be stored in a tightly sealed container at room temperature in a dry, well-ventilated area.[1] To prevent potential degradation from atmospheric components, storage under an inert atmosphere such as argon or nitrogen is recommended, especially after the container has been opened.

Q2: How sensitive is this compound to air and light?

While stable under recommended conditions, aromatic compounds, particularly those with ether linkages, can be susceptible to long-term oxidative and photolytic degradation.[2][3] Exposure to air and UV light can lead to the formation of impurities, which may manifest as a discoloration of the material.[3] Therefore, it is best practice to store the compound in an amber vial or in a dark location to minimize light exposure.[3]

Q3: What are the visible signs of compound degradation?

The primary visual indicator of degradation is a change in color. The compound is typically a white to light yellow powder or crystalline solid. If you observe a significant darkening (e.g., to tan or brown), it may indicate oxidation or the presence of other impurities.[3] Another sign could be clumping of the powder, which suggests moisture absorption.

Q4: What is the recommended procedure for preparing stock solutions?

This compound exhibits limited solubility in water but is soluble in many organic solvents. For biological assays, it is standard to prepare a high-concentration stock solution in a solvent like DMSO or ethanol. When preparing aqueous experimental solutions, add the stock solution dropwise to your aqueous buffer with vigorous stirring to prevent precipitation. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: How should stock solutions be stored?

Stock solutions are significantly less stable than the solid compound. For optimal preservation, we recommend the following:

  • Store solutions at -20°C or -80°C.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Protect solutions from light by using amber vials or wrapping them in foil.

Troubleshooting Guides

This section addresses specific experimental issues and provides step-by-step guidance to identify and resolve problems related to compound stability.

Issue 1: Solid compound has discolored or appears clumped.
  • Possible Cause:

    • Oxidation: The compound has been exposed to air for an extended period, leading to oxidative degradation of the aromatic ring or ether linkage.[3]

    • Moisture Absorption: The container was not sealed properly, allowing the hygroscopic compound to absorb water from the atmosphere.

    • Photodegradation: The compound was exposed to UV or ambient light.[3]

  • Troubleshooting & Resolution:

    • Assess Purity: Before use, check the purity of the discolored compound using an appropriate analytical method (e.g., HPLC, LC-MS, or TLC). Compare the results to the Certificate of Analysis (CoA) or a fresh sample.

    • Implement Inert Atmosphere: If you plan to store the compound for a long duration after opening, flush the container with an inert gas (argon or nitrogen) before sealing.

    • Ensure Dry Conditions: Store the container in a desiccator to minimize moisture exposure.[4]

    • Action: If purity is compromised, it is highly recommended to use a new, uncompromised lot of the compound for your experiments to ensure data integrity.

Issue 2: Inconsistent results or loss of activity in biological assays.
  • Possible Cause:

    • Solution Degradation: The compound has degraded in the stock solution due to improper storage (e.g., room temperature, light exposure) or age.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution has led to compound degradation or precipitation.

    • Buffer Incompatibility: The compound may be unstable or insoluble at the pH of your experimental buffer, leading to precipitation and an inaccurate effective concentration.

  • Troubleshooting & Resolution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a reliable stock for critical experiments.

    • Aliquot Stocks: Aliquot stock solutions into smaller, single-use volumes immediately after preparation to eliminate freeze-thaw cycles.

    • Conduct a Stability Study: If you suspect instability in your assay buffer, you can perform a simple stability test. Incubate the compound in the buffer for the duration of your experiment, and then analyze its concentration and purity via HPLC.

    • Verify Solubility: After diluting your stock into the final buffer, visually inspect for any signs of precipitation (cloudiness). If observed, you may need to lower the final concentration or increase the percentage of co-solvent (if permissible for your assay).

Stability & Storage Summary

ParameterRecommendationRationale & Incompatible Materials
Physical Form Solid Powder/CrystalsN/A
Storage Temperature Room TemperatureAvoid excess heat, which can accelerate degradation.[2]
Atmosphere Sealed, Dry. Inert gas (Argon, N₂) recommended.Protects from moisture and oxygen to prevent hydrolysis and oxidation.
Light Protect from light (use amber vials/store in dark).Prevents photolytic degradation pathways.[3]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Bases.[1][2]These materials can cause rapid decomposition of the compound.
Stock Solution Storage -20°C to -80°C in single-use aliquots.Low temperatures slow down chemical degradation in solution.

Experimental Workflow Diagram

The following diagram outlines the recommended decision-making process for handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid from receipt to experimental use.

G cluster_0 Receiving & Initial Storage cluster_1 Storage Strategy cluster_2 Experimental Use Receive Receive Compound Inspect Inspect for Discoloration or Clumping Receive->Inspect CoA Verify CoA Inspect->CoA Degraded Purity Compromised? (Consider Rejection/Re-purification) Inspect->Degraded Yes StorageDecision Short-term (<1 mo) or Long-term (>1 mo)? CoA->StorageDecision CoA->StorageDecision ShortTerm Store in Tightly Sealed Original Container at Room Temp, in Dark StorageDecision->ShortTerm Short LongTerm Flush with Inert Gas (N₂/Ar) Store in Desiccator at Room Temp, in Dark StorageDecision->LongTerm Long PrepStock Prepare High-Conc. Stock (e.g., in DMSO) ShortTerm->PrepStock ShortTerm->PrepStock LongTerm->PrepStock LongTerm->PrepStock Aliquot Aliquot into Single-Use Tubes PrepStock->Aliquot StoreStock Store Aliquots at -20°C / -80°C Aliquot->StoreStock PrepWorking Prepare Fresh Working Solution in Assay Buffer StoreStock->PrepWorking Experiment Proceed with Experiment PrepWorking->Experiment Degraded->CoA

Caption: Decision workflow for handling and storing the compound.

References

  • 4-fluorobenzoic acid - SAFETY DATA SHEET. (2015, April 16). Retrieved from [Link]

  • Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. Retrieved from [Link]

  • Schreiber, A., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Retrieved from [Link]

  • 4-Cyclopropyl-2-fluorobenzoic acid | C10H9FO2 | CID 68047344. PubChem. Retrieved from [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Retrieved from [Link]

  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Considerations for 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the scale-up of this important chemical intermediate. The information herein is based on established chemical principles and practical experience in process development.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid at scale?

The most prevalent and scalable method is the Williamson ether synthesis.[1][2][3][4][5] This involves the reaction of a deprotonated 2-fluoro-4-hydroxybenzoic acid derivative with cyclopropylmethyl bromide. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the etherification to prevent unwanted side reactions.

Q2: What are the critical starting materials and how can their quality impact the synthesis?

The key starting materials are a 2-fluoro-4-hydroxybenzoic acid ester and cyclopropylmethyl bromide. The purity of the 2-fluoro-4-hydroxybenzoic acid derivative is crucial; impurities can lead to side reactions and complicate purification of the final product.[6][7] Cyclopropylmethyl bromide is a flammable and toxic liquid that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[8][9][10][11][12]

Q3: What are the primary safety concerns when working with cyclopropylmethyl bromide on a larger scale?

Cyclopropylmethyl bromide is a flammable liquid and vapor.[8][10][11] It is also toxic.[9] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] All equipment should be properly grounded to prevent static discharge, and ignition sources must be eliminated.[8][11][12] Emergency procedures for spills and exposure should be well-established.[9]

Q4: What are the most common side reactions to be aware of during the Williamson ether synthesis for this compound?

A potential side reaction is C-alkylation of the phenoxide, where the cyclopropylmethyl group attaches to the aromatic ring instead of the hydroxyl oxygen. While O-alkylation is generally favored, reaction conditions can influence the ratio of O- to C-alkylation. Another possibility is elimination reaction of the cyclopropylmethyl bromide, especially with sterically hindered substrates or strong, non-nucleophilic bases, though this is less common with primary halides.[3]

Q5: How is the final product typically purified on a larger scale?

After the saponification of the ester to the carboxylic acid, the product is usually isolated by precipitation via acidification of the aqueous solution.[13] Further purification can be achieved through recrystallization from a suitable solvent system. For removal of unreacted acid starting material, a wash with a sodium carbonate solution can be effective.[14][15]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted 2-fluoro-4-hydroxybenzoic acid ester.

  • The isolated yield of the desired ether is below expectations.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Solution
Incomplete Deprotonation The Williamson ether synthesis is an SN2 reaction that requires the formation of an alkoxide (or in this case, a phenoxide) nucleophile.[1][2][3][5] If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction.- Use a strong enough base to fully deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[3] - Ensure at least one full equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
Poor Quality of Cyclopropylmethyl Bromide The alkylating agent must be pure and free of inhibitors or decomposition products that could quench the phenoxide or participate in side reactions.- Use freshly distilled or high-purity cyclopropylmethyl bromide. - Store it properly in a tightly sealed container, away from heat and light, to prevent degradation.[9]
Suboptimal Reaction Temperature Like most SN2 reactions, the rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or product.- The reaction is often run at a moderately elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate. - Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time for your specific scale and equipment.
Inappropriate Solvent The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.[3]- Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[3] - Ensure the solvent is anhydrous, as water can protonate the phenoxide, rendering it non-nucleophilic.
Issue 2: Formation of Significant Impurities

Symptoms:

  • TLC or HPLC analysis shows multiple spots/peaks in addition to the starting material and product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Solution
C-Alkylation Side Product The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is typically favored, certain conditions can promote C-alkylation.- The choice of solvent can influence the O/C alkylation ratio. Polar protic solvents can favor O-alkylation by solvating the oxygen atom. - The nature of the counter-ion of the base can also have an effect.
Decomposition of Starting Materials or Product Prolonged reaction times or excessive temperatures can lead to the degradation of the reactants or the desired product, especially in the presence of a strong base.- Optimize the reaction time and temperature by closely monitoring the reaction progress. - Quench the reaction as soon as it is complete to prevent further reactions.
Impure Starting Materials Impurities in the 2-fluoro-4-hydroxybenzoic acid ester or cyclopropylmethyl bromide can be carried through the reaction and contaminate the final product.- Ensure the purity of all starting materials before beginning the synthesis. Recrystallization or distillation may be necessary.
Issue 3: Difficulties with Product Isolation and Purification

Symptoms:

  • The product does not precipitate cleanly upon acidification.

  • The isolated product is oily or has a low melting point.

  • Recrystallization does not significantly improve purity.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Solution
Incomplete Saponification If the ester protecting group is not completely removed, the resulting mixture of the carboxylic acid and the ester will be difficult to purify by simple precipitation or recrystallization.- Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH) and allowing for adequate reaction time and temperature. - Monitor the reaction by TLC or HPLC until all the starting ester has been consumed.
Presence of Emulsions during Workup The presence of both organic and aqueous phases, especially with dissolved salts and organic materials, can lead to the formation of stable emulsions, making phase separation difficult.- Add a saturated brine solution to the aqueous layer to "break" the emulsion by increasing the ionic strength of the aqueous phase. - If necessary, filter the entire mixture through a pad of celite to help break up the emulsion.
Inappropriate Recrystallization Solvent An effective recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should either remain in solution or be insoluble at all temperatures.- Perform a solvent screen to identify a suitable recrystallization solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). Common choices for carboxylic acids include water, ethanol, or mixtures of ethyl acetate and hexanes.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

This is a representative procedure for the esterification of the starting carboxylic acid.

  • To a solution of 2-fluoro-4-hydroxybenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Williamson Ether Synthesis of Methyl 4-(Cyclopropylmethoxy)-2-fluorobenzoate
  • To a suspension of potassium carbonate (1.5 equivalents) in DMF (5-10 volumes), add methyl 2-fluoro-4-hydroxybenzoate (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 6-8 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: Saponification to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid
  • Dissolve the crude methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

IV. Visualizations

Synthesis_Workflow A 2-Fluoro-4-hydroxybenzoic Acid B Methyl 2-fluoro-4-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate B->C Williamson Ether Synthesis (Cyclopropylmethyl bromide, K₂CO₃, DMF) D 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid C->D Saponification (NaOH, MeOH/H₂O) Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Poor Reagent Quality? Start->Cause2 Cause3 Suboptimal Temperature? Start->Cause3 Cause4 Inappropriate Solvent? Start->Cause4 Solution1 Use stronger/excess base Cause1->Solution1 Solution2 Use pure reagents Cause2->Solution2 Solution3 Optimize temperature Cause3->Solution3 Solution4 Use polar aprotic solvent Cause4->Solution4

Caption: Troubleshooting low yield in the Williamson ether synthesis step.

V. References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

Identification of impurities in 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Identification of Impurities in 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Welcome to the technical support center for the analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing potential impurities. Adherence to strict quality control and impurity profiling is paramount for regulatory compliance and ensuring drug safety and efficacy.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your analytical experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid and its impurities.

Q1: What are the most likely process-related impurities I should expect to find?

A1: Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the Williamson ether synthesis, reacting a salt of 2-fluoro-4-hydroxybenzoic acid with cyclopropylmethyl halide.[3] Based on this, impurities can be classified into several categories as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

  • Organic Impurities : These are the most common and can include:

    • Starting Materials : Unreacted 2-fluoro-4-hydroxybenzoic acid or cyclopropylmethyl bromide.

    • Intermediates : Incompletely reacted intermediates.

    • By-products : Products from side reactions, such as impurities formed from reactions between the alcohol and an acid catalyst.[9] Positional isomers are also a possibility.

    • Reagents, Ligands, and Catalysts : Trace amounts of reagents used in the synthesis.[10][11]

  • Inorganic Impurities : These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[1][2][10][11]

  • Residual Solvents : Organic solvents used during synthesis or purification that are not completely removed.[1][2][10][11]

Table 1: Potential Process-Related Impurities

Impurity NameStructureProbable Source
2-Fluoro-4-hydroxybenzoic acidUnreacted starting material
CyclopropylmethanolHydrolysis of cyclopropylmethyl bromide
Dimer Ether impuritySelf-condensation of cyclopropylmethyl bromide
Positional IsomerReaction at an alternative site on the aromatic ring
Q2: How can I develop a robust, stability-indicating HPLC method for impurity profiling?

A2: A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[12][13][14][15][16] Reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.[12]

Key Steps for Method Development:

  • Column Selection : A C18 column is a good starting point due to the non-polar nature of the cyclopropylmethoxy group.

  • Mobile Phase Selection : A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is recommended.[12]

    • Aqueous Phase (A) : 0.1% Formic acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

    • Organic Phase (B) : Acetonitrile or Methanol.

  • Gradient Optimization : Start with a broad gradient to elute all components, then optimize to improve the resolution between the main peak and any impurities.

  • Detection Wavelength : Use a photodiode array (PDA) detector to monitor the analyte at multiple wavelengths to ensure all impurities are detected. The UV λmax for similar fluorobenzoic acids are around 230 nm and 275 nm.[17]

  • Forced Degradation Studies : To ensure the method is stability-indicating, perform forced degradation studies.[16][18][19][20][21][22] This involves subjecting the API to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[19][20][21][22] The method must be able to separate these degradants from the parent compound.[16]

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid for better peak shape.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 5% to 95% B over 20 minTo ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 230 nm and 275 nmTo capture the API and potential impurities with different chromophores.
Injection Vol. 10 µLA standard starting volume.
Q3: I see an unexpected peak in my chromatogram. What is the most logical troubleshooting workflow to identify it?

A3: An unexpected peak requires a systematic investigation to determine its source and identity.[23][24]

Workflow for Investigating an Unknown Peak:

  • System Blank : Inject the mobile phase to check for contamination from the solvent or HPLC system.[24]

  • Placebo/Excipient Blank : If analyzing a formulated product, inject a blank containing all components except the API to rule out interference from excipients.[24]

  • Investigate Reagents : The purity of reagents, like formic acid, can vary between suppliers and introduce impurity peaks.[23]

  • LC-MS Analysis : If the peak persists, the next step is to obtain its mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity, which is a critical piece of information for identification.[25][26]

  • High-Resolution Mass Spectrometry (HRMS) : For a more definitive identification, HRMS can provide a highly accurate mass, allowing for the prediction of the elemental composition.

  • Tandem MS (MS/MS) : Fragmentation of the impurity ion in the mass spectrometer can provide structural clues.

  • Isolation and NMR : For unambiguous structure elucidation, the impurity may need to be isolated using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[25][26][27]

Part 2: In-Depth Experimental Protocols

This section provides detailed protocols for the key analytical techniques discussed.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the HPLC method.

Materials:

  • 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and formic acid

Procedure:

  • Acid Hydrolysis : Dissolve the API in a solution of 0.1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis : Dissolve the API in a solution of 0.1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation : Dissolve the API in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation : Store the solid API in an oven at 105°C for 48 hours.

  • Photolytic Degradation : Expose the solid API to UV light (254 nm) for 48 hours.

  • Sample Analysis : For each condition, prepare a sample solution and analyze using the developed HPLC method. Compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Protocol 2: Structure Elucidation by LC-MS and NMR

Objective: To identify the structure of an unknown impurity.

Step 1: LC-MS Analysis

  • Sample Preparation : Prepare a solution of the sample containing the unknown impurity.

  • LC Separation : Use the developed HPLC method to separate the impurity from the API.

  • MS Detection : Use a mass spectrometer (e.g., Q-TOF or Orbitrap) as the detector.

  • Data Acquisition : Acquire full scan MS data to determine the molecular weight of the impurity. Perform MS/MS on the impurity peak to obtain fragmentation data.[28][29]

Step 2: Impurity Isolation

  • Preparative HPLC : Scale up the analytical HPLC method to a preparative scale to isolate a sufficient amount (typically >5 mg) of the impurity.[27]

  • Fraction Collection : Collect the fraction containing the impurity peak.

  • Solvent Evaporation : Remove the solvent to obtain the isolated impurity.

Step 3: NMR Analysis

  • Sample Preparation : Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[26]

  • NMR Experiments : Acquire a series of NMR spectra:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Useful for fluorine-containing compounds.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.[26][29]

  • Structure Elucidation : Interpret the NMR data to determine the complete structure of the impurity.

Part 3: Visualization & Formatting

Diagram 1: General Impurity Identification Workflow

This diagram illustrates the logical flow for identifying an unknown impurity.

Impurity_Identification_Workflow Start Unexpected Peak Detected in HPLC Blank_Injection Run System and Placebo Blanks Start->Blank_Injection Peak_Present_Blank Peak Present in Blank? Blank_Injection->Peak_Present_Blank Source_Is_System Source is System/Solvent/ Excipient Contamination Peak_Present_Blank->Source_Is_System Yes Source_Is_Sample Peak is Sample-Related Peak_Present_Blank->Source_Is_Sample No End Impurity Identified Source_Is_System->End LCMS_Analysis Perform LC-MS Analysis Source_Is_Sample->LCMS_Analysis Get_MW Obtain Molecular Weight (MW) and Formula (HRMS) LCMS_Analysis->Get_MW MSMS Acquire MS/MS Fragmentation Data Get_MW->MSMS Propose_Structure Propose Putative Structure MSMS->Propose_Structure Isolate_Impurity Isolate Impurity via Preparative HPLC Propose_Structure->Isolate_Impurity NMR_Analysis Perform 1D and 2D NMR Isolate_Impurity->NMR_Analysis Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure Confirm_Structure->End

Caption: Workflow for impurity identification.

Diagram 2: Troubleshooting HPLC Peak Shape Issues

This diagram provides a decision tree for troubleshooting common HPLC peak shape problems.

HPLC_Troubleshooting Start Poor Peak Shape Observed Problem_Type What is the issue? Start->Problem_Type Tailing Peak Tailing Problem_Type->Tailing Tailing Fronting Peak Fronting Problem_Type->Fronting Fronting Splitting Split Peaks Problem_Type->Splitting Splitting Broad Broad Peaks Problem_Type->Broad Broad Tailing_Cause Possible Causes: - Secondary silanol interactions - Column overload - Mismatched sample solvent Tailing->Tailing_Cause Fronting_Cause Possible Causes: - Column overload - Low temperature Fronting->Fronting_Cause Splitting_Cause Possible Causes: - Column void/plugged frit - Co-elution - Injector issue Splitting->Splitting_Cause Broad_Cause Possible Causes: - High extra-column volume - Column degradation - Slow gradient Broad->Broad_Cause Tailing_Solution Solutions: - Use a more acidic mobile phase - Reduce sample concentration - Dissolve sample in mobile phase Tailing_Cause->Tailing_Solution Fronting_Solution Solutions: - Reduce sample concentration - Increase column temperature Fronting_Cause->Fronting_Solution Splitting_Solution Solutions: - Reverse flush or replace column - Optimize separation - Service injector Splitting_Cause->Splitting_Solution Broad_Solution Solutions: - Use shorter/narrower tubing - Replace column - Increase gradient slope Broad_Cause->Broad_Solution

Caption: Troubleshooting HPLC peak shape issues.

References

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). (2006).
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (2012).
  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • What are API Impurities?. WebofPharma. (2025).
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Isolation and Identification of API Impurities. Labinsights. (2024).
  • Stability Indicating HPLC Method Development: A Review. IJPPR. (2023).
  • Impurities in APIs and Their Effects on Products. Contract Pharma. (2024).
  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. Benchchem.
  • Understanding Extraneous Peaks in Chromatography. YouTube. (2025).
  • Isolation and Identification of API Impurities. MS & NMR Center / Alfa Chemistry.
  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
  • Structure Elucidation of Impurities. Dalton Pharma Services.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • LC Chromatography Troubleshooting Guide. HALO Columns. (2023).
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu.
  • Structural Elucidation of Unknown Impurity. Veeprho.
  • Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid. Benchchem.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Forced Degradation Studies. MedCrave online. (2016).
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. (2014).
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library. (2014).
  • Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry - ACS Publications.
  • 4-(CYCLOPROPYLMETHOXY)-3-FLUOROBENZOIC ACID. Sigma-Aldrich.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. (2022).
  • Process for removing an ester impurity from an ether. European Patent Office.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid. Sigma-Aldrich.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. (2020).
  • 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. Analytical Chemistry - ACS Publications.
  • Process for the production of aromatic ethers and aromatic polyethers. Google Patents.
  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. Benchchem.
  • Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid. Benchchem.
  • A Technical Guide to the Thermochemical Properties of 4-Amino-2-fluorobenzoic Acid. Benchchem.
  • Phenol ether. Wikipedia.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014).

Sources

Technical Support Center: Grignard Reactions for Fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reaction-based synthesis of fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on delivering practical, field-proven insights to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of fluorobenzoic acids using Grignard reagents. Each problem is presented with its likely causes and actionable solutions, grounded in fundamental chemical principles.

Issue 1: The Grignard Reaction Fails to Initiate

Symptom: You've added a portion of your fluoroaryl halide to the magnesium turnings, but there are no signs of reaction. The solution remains clear, the magnesium turnings are still shiny, and no exotherm is detected.[1]

Potential Causes & Solutions:

  • Magnesium Passivation: The most common culprit is a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the aryl halide.[1]

    • Solution: Activate the magnesium. Several methods can be employed:

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1][2] The disappearance of the iodine's purple vapor or the evolution of ethylene gas from the 1,2-dibromoethane indicates successful activation.[3]

      • Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a glass stirring rod to expose a fresh, unoxidized surface.[3][4]

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[5]

    • Solution: Ensure all components are scrupulously dry. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[5]

  • Low Reactivity of the Fluoroaryl Halide: The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making fluoroaryl halides less reactive.[6] While the Grignard reaction is typically performed on a carbon-bromine or carbon-chlorine bond, the presence of the fluorine can still influence reactivity.

    • Solution: Gentle warming of the reaction mixture with a heat gun can help initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it.[1][7]

Issue 2: The Reaction Starts but Yields are Consistently Low

Symptom: The reaction initiates successfully, but after workup and purification, the yield of the desired fluorobenzoic acid is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Grignard Formation: The reaction may not have gone to completion, leaving unreacted starting material.

    • Solution: Ensure a slight excess of magnesium (typically 1.2 equivalents) is used. After the initial exotherm subsides, continue to stir the reaction mixture, with gentle heating if necessary, for an additional 1-2 hours to ensure all the aryl halide has reacted.[2]

  • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the unreacted fluoroaryl halide to form a biphenyl byproduct.[8][9] This is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.[10][11]

    • Solution: Add the fluoroaryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the Wurtz coupling.[8][11] Maintain a gentle reflux and avoid excessive heating.

  • Premature Quenching during Carboxylation: The Grignard reagent is a strong base and will react with any acidic protons.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice (solid CO2) for the carboxylation step. Ensure the Grignard reagent is added slowly to a vigorously stirred slurry of dry ice in an anhydrous solvent to maintain a very low temperature (ideally below -60 °C).[2]

  • Inefficient Carboxylation: Poor contact between the Grignard reagent and carbon dioxide can lead to incomplete reaction.

    • Solution: Vigorously stir the dry ice slurry during the addition of the Grignard reagent to maximize the surface area for reaction.[2]

Issue 3: The Final Product is Impure

Symptom: After purification, the isolated fluorobenzoic acid is contaminated with byproducts, as indicated by techniques like NMR spectroscopy or melting point analysis.

Potential Causes & Solutions:

  • Presence of Biphenyl Byproducts: As mentioned, Wurtz coupling can lead to the formation of non-polar biphenyl impurities.

    • Solution: These can typically be removed during workup. The desired carboxylic acid is acidic and can be extracted into a basic aqueous solution (e.g., 10% NaOH), leaving the neutral biphenyl in the organic layer. The carboxylic acid can then be re-precipitated by acidifying the aqueous layer.[10]

  • Unreacted Starting Material: Incomplete Grignard formation will result in the presence of the starting fluoroaryl halide in the final product.

    • Solution: Optimize the Grignard formation step by ensuring complete reaction through sufficient reaction time and proper magnesium activation.

  • Formation of the Corresponding Fluoroarene: If the Grignard reagent comes into contact with a proton source (like water) before or during carboxylation, it will be quenched to form the corresponding fluoroarene.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction and workup until the deliberate addition of an acidic aqueous solution.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom (ortho, meta, para) on the aromatic ring affect the Grignard reaction?

The position of the fluorine atom can have a significant impact on the ease of Grignard reagent formation and its stability. Generally, an ortho-fluorine substituent can have an activating effect through stabilization of the resulting Grignard reagent via coordination with the magnesium center. However, it can also introduce steric hindrance. Para- and meta-fluoro substituents have a more pronounced electron-withdrawing inductive effect which can make the aryl halide less reactive towards magnesium.

Q2: What is the ideal solvent for preparing fluoroaryl Grignard reagents?

Anhydrous tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether. THF has a higher boiling point, which allows for a wider temperature range for the reaction, and it is better at solvating and stabilizing the Grignard reagent.[12]

Q3: My reaction mixture turns dark brown or black. Is this normal?

A cloudy or grayish appearance is a good indication that the Grignard reagent is forming. A dark brown or black color can sometimes indicate the formation of finely divided metal byproducts from side reactions or some decomposition, especially if the reaction is overheated.[1][13] However, a dark color does not always signify a failed reaction, and it's best to proceed with the carboxylation and assess the final yield.

Q4: How can I safely quench a large-scale Grignard reaction?

For large-scale reactions, it is crucial to have a well-thought-out quenching procedure. The reaction should be cooled in an ice bath, and a saturated aqueous solution of ammonium chloride should be added slowly and carefully with vigorous stirring. This is generally a less exothermic and more controlled quenching method than using water or dilute acid directly. For disposal of excess Grignard reagent, it should be added slowly to a well-stirred, cooled solution of a proton source like isopropanol in an inert solvent like toluene. Never use water to quench a large amount of unreacted Grignard reagent due to the highly exothermic and potentially violent reaction.[14]

Detailed Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

This protocol provides a step-by-step methodology for the synthesis of 4-fluorobenzoic acid from 1-bromo-4-fluorobenzene.

Materials and Equipment:

  • 1-bromo-4-fluorobenzene

  • Magnesium turnings

  • Iodine crystal

  • Dry ice (solid CO2)

  • Anhydrous tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.[5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.[7]

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion (about 10%) of this solution to the magnesium turnings.[1] Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.[7]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution to 0°C in an ice bath. In a separate large beaker, place a generous excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.[10]

  • Workup: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Slowly add 6 M HCl until the aqueous layer is acidic, which will dissolve the magnesium salts.[10]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the 4-fluorobenzoic acid into a 10% NaOH solution. Separate the aqueous layer and acidify it with 6 M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.[10]

Visualizing the Process and Mechanism

To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification prep_glass Flame-dry glassware under inert gas prep_mg Activate Mg turnings with Iodine prep_glass->prep_mg initiate Initiate reaction with small amount of halide prep_mg->initiate add_halide Slowly add remaining fluoroaryl halide in THF initiate->add_halide reflux Stir at gentle reflux add_halide->reflux cool Cool Grignard reagent to 0°C reflux->cool add_to_co2 Add slowly to excess crushed dry ice (< -60°C) cool->add_to_co2 quench Quench with 6M HCl add_to_co2->quench extract_base Extract with NaOH (aq) quench->extract_base precipitate Acidify to precipitate product extract_base->precipitate purify Filter, wash, and dry precipitate->purify

Caption: A step-by-step workflow for the synthesis of fluorobenzoic acid via a Grignard reaction.

Reaction Mechanism

Caption: The reaction mechanism for the formation of a fluorobenzoic acid via a Grignard reagent.

Quantitative Data Summary

The following table summarizes expected yields for the synthesis of fluorobenzoic acids using Grignard reagents, based on literature precedents. Actual yields will vary depending on the specific substrate, reaction conditions, and scale.

Starting MaterialProductTypical Yield Range
2-Fluorobromobenzene2-Fluorobenzoic AcidModerate to High
4-Fluorobromobenzene4-Fluorobenzoic AcidModerate to High
1-Bromo-4-cyclopropyl-2-fluorobenzene5-Cyclopropyl-2-fluorobenzoic acidModerate to High

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube. (2014, September 15). Retrieved from [Link]

  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Retrieved from [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Retrieved from [Link]

  • Ch19: RMgX + CO2 -> RCO2H - University of Calgary. (n.d.). Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3). Retrieved from [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wurtz reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]

  • (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Retrieved from [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents. (n.d.).
  • Wurtz Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ACS Publications. (2009, June 25). Retrieved from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (n.d.). Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - ResearchGate. (n.d.). Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

Sources

Preventing side reactions in palladium-catalyzed cross-coupling of benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Dominant Protodecarboxylation Side Reaction

Q1: My reaction is primarily yielding the protodecarboxylated arene instead of the desired cross-coupled product. What is causing this, and how can I minimize it?

A1: Protodecarboxylation, the replacement of the carboxylic acid group with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings of benzoic acids.[1][2][3] This occurs when the aryl-palladium intermediate, formed after decarboxylation, is protonated by a proton source in the reaction mixture before it can undergo reductive elimination to form the desired product.[1][2] The protonation of the aryl-palladium intermediate is often the rate-determining step in this side reaction.[1][2]

Several factors can favor protodecarboxylation:

  • Presence of Protic Impurities: Water, alcohols, or other protic species in the solvent or reagents can serve as proton sources.

  • Reaction Conditions: High temperatures and certain solvents can promote this side reaction.[1]

  • Slow Reductive Elimination: If the reductive elimination step to form the desired product is slow, the aryl-palladium intermediate has a longer lifetime, increasing the likelihood of protonation.

Troubleshooting Protocol for Excessive Protodecarboxylation:
  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use freshly distilled or anhydrous solvents.

    • Ensure all reagents, especially the base and any additives, are anhydrous.

  • Optimize the Base:

    • The choice of base is critical. A non-protic, strong base is often preferred.

    • If using a carbonate or phosphate base, ensure it is of high purity and anhydrous.

    • Consider screening different bases to find one that promotes the desired coupling over protodecarboxylation.

  • Ligand Selection:

    • The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.[4]

    • Bulky, electron-rich phosphine ligands can accelerate reductive elimination, thus minimizing the lifetime of the aryl-palladium intermediate susceptible to protonation.[4] Consider screening ligands like SPhos or other biaryl phosphines.[5][6]

  • Temperature Control:

    • While heating is often necessary for decarboxylation, excessively high temperatures can promote side reactions.[1]

    • Attempt to run the reaction at the lowest temperature that still allows for efficient decarboxylation and coupling. A temperature screening experiment is recommended.

Issue 2: Formation of Homocoupled Byproducts

Q2: I am observing significant amounts of homocoupled biaryl product from my boronic acid coupling partner. What leads to this, and how can I suppress it?

A2: Homocoupling of the boronic acid partner is a well-known side reaction in Suzuki-Miyaura-type couplings.[5][6][7] While your primary substrate is a benzoic acid, if the coupling partner is a boronic acid, this side reaction can be prevalent. It can occur through several mechanisms, including an oxidative process involving oxygen or a protonolysis/second transmetalation event.[5][6][7] The presence of Pd(II) species can also mediate the homocoupling of boronic acids.[7]

Troubleshooting Protocol for Boronic Acid Homocoupling:
  • Rigorous Exclusion of Oxygen:

    • Thoroughly degas the reaction mixture by subjecting it to several vacuum-argon cycles.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. A subsurface sparge with nitrogen can be very effective.[7]

  • Control of Palladium Oxidation State:

    • The active catalyst is typically a Pd(0) species. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0).[8][9]

    • The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling mediated by Pd(II).[7]

  • Ligand and Catalyst Choice:

    • Certain ligands can be more prone to promoting homocoupling. For instance, in some systems, dppf has been observed to lead to homocoupling, while bulky biaryl phosphine ligands like SPhos can favor the desired cross-coupling.[5][6]

    • Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[9]

  • Stoichiometry and Order of Addition:

    • Ensure accurate stoichiometry of your reagents.

    • Be consistent with the order of addition of reagents. Adding the palladium catalyst last to the heated reaction mixture can sometimes be advantageous.[10]

Issue 3: Low or No Reaction Conversion

Q3: My reaction is not proceeding, or the conversion to the desired product is very low. What are the likely causes and how can I improve the yield?

A3: Low or no conversion in a palladium-catalyzed cross-coupling reaction can stem from a variety of issues, ranging from reagent quality to inefficient catalysis.[8][9] For decarboxylative couplings of benzoic acids, the stability of the benzoic acid derivative itself can also be a factor.[11]

Troubleshooting Protocol for Low Conversion:
  • Verify Reagent Quality and Purity:

    • Ensure all starting materials are pure and free from inhibitors.[8][10]

    • The palladium catalyst and ligand should be of high quality. Consider purchasing from a reputable supplier.

    • Impurities in the benzoic acid or the coupling partner can poison the catalyst.

  • Catalyst Activation and Stability:

    • If using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species.[9]

    • The choice of ligand is critical for catalyst stability and activity.[4] An inappropriate ligand may not sufficiently stabilize the palladium center, leading to decomposition.

    • Consider using a more robust and efficient precatalyst system.[9]

  • Reaction Conditions Optimization:

    • Temperature: The decarboxylation step often requires heat.[1] If the temperature is too low, the reaction may not initiate. Systematically increase the reaction temperature.

    • Solvent: The choice of solvent is crucial for solubility and reactivity. Solvents like dioxane or DME are often effective.[11][12]

    • Base: The base not only facilitates the catalytic cycle but can also influence the solubility of the benzoic acid salt. A screening of different bases (e.g., carbonates, phosphates, fluorides) is recommended.

  • Decarboxylation Efficiency:

    • The decarboxylation of benzoic acids can be challenging. In some cases, additives like silver or copper salts are used to facilitate this step.[11][12] However, these can also introduce new side reactions.

    • Ensure the electronic properties of your benzoic acid are suitable for decarboxylation under the chosen conditions. Electron-withdrawing groups can sometimes hinder this step.

Quantitative Data Summary

The following table provides a general guide for selecting reaction parameters. Optimal conditions are highly substrate-dependent and should be determined through screening.

ParameterRecommended Starting ConditionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalystPrecatalysts can offer better reproducibility.[9]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Must be anhydrous. The choice can significantly impact yield.[13]
Solvent Dioxane, Toluene, DMEMust be anhydrous and degassed.
Temperature 80-120 °CLower temperatures may be possible with highly active catalysts.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and side reactions.[7][8]
Visualizing Reaction Pathways

To better understand the competing reactions, consider the following simplified diagrams of the catalytic cycles.

Catalytic_Cycle cluster_desired Desired Cross-Coupling Pathway Pd0 Pd(0)L_n ArPdCOOH Ar-Pd(II)-COOH ArPdR Ar-Pd(II)-R ArPdCOOH->ArPdR Transmetalation/ Oxidative Addition ArPdR->Pd0 Product Ar-R (Product) ArPdR->Product Reductive Elimination ArCOOH Ar-COOH ArCOOH->Pd0 Oxidative Addition/Decarboxylation RX R-X (Coupling Partner) RX->ArPdCOOH

Caption: Desired cross-coupling catalytic cycle.

Side_Reactions cluster_side Common Side Reaction Pathways ArPdX Ar-Pd(II)-X Intermediate Protodecarboxylation Ar-H (Protodecarboxylation) ArPdX->Protodecarboxylation Protonolysis (H+) Homocoupling R-R (Homocoupling) PdII Pd(II) PdII->Homocoupling Boronic Acid (R-B(OH)₂)

Caption: Common side reaction pathways.

References
  • Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. (n.d.). National Institutes of Health.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020). Synlett.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). BenchChem.
  • Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. (2013). Organic Letters.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020). Synlett.
  • Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. (2013). Organic Letters.
  • Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. (2009). Journal of the American Chemical Society.
  • Mild aromatic palladium-catalyzed protodecarboxylation: kinetic assessment of the decarboxylative palladation and the protodepalladation steps. (2013). Journal of the American Chemical Society.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem.
  • Aryl-Decarboxylation Reactions Catalyzed by Palladium: Scope and Mechanism. (2019). Synlett.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research.
  • The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck. (2018). ResearchGate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Interpretation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and a holistic interpretation of the data from these methods allows for confident confirmation of a molecule's identity and purity. This guide will delve into the predicted spectral features of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid and compare them with the experimental data of analogous compounds to highlight the key structural reporters.

Molecular Structure and Predicted Spectral Features

The structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid incorporates several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a fluorinated aromatic ring, and a cyclopropylmethoxy ether.

Caption: Molecular structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

¹H NMR Spectral Analysis: A Comparative Approach

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is expected to show distinct signals for the aromatic protons, the cyclopropylmethoxy group, and the carboxylic acid proton.

Predicted ¹H NMR Data for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10-13Broad Singlet1H
Aromatic H-6~7.9Doublet of doublets1H
Aromatic H-5~6.8Doublet of doublets1H
Aromatic H-3~6.7Doublet of doublets1H
Methylene (-OCH₂-)~3.9Doublet2H
Cyclopropyl Methine (-CH-)~1.2Multiplet1H
Cyclopropyl Methylene (-CH₂-)~0.6Multiplet2H
Cyclopropyl Methylene (-CH₂-)~0.4Multiplet2H

Comparative ¹H NMR Data:

Compound Aromatic Protons (ppm) -OCH₃/-OCH₂- (ppm) Cyclopropyl Protons (ppm) -COOH (ppm)
4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Predicted) ~6.7 - 7.9~3.9~0.4 - 1.210-13
2-Fluoro-4-methoxybenzoic acid [1]7.82-8.103.97-10.5
4-Cyclopropylbenzoic acid 7.2-8.0-0.8-2.0~12.5
Cyclopropylmethyl methyl ether -3.2 (OCH₃), 3.7 (OCH₂)0.2-1.1-

The electron-withdrawing fluorine atom at the C2 position is expected to deshield the adjacent aromatic proton (H-3). The cyclopropylmethoxy group at C4 will have a donating effect, shielding the ortho protons (H-3 and H-5). The coupling patterns of the aromatic protons will be complex due to both ³J (H-H) and through-space ⁴J (H-F) and ⁵J (H-F) couplings.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~165
Aromatic C-F~162 (d, ¹JCF ≈ 250 Hz)
Aromatic C-O~160
Aromatic C-COOH~115 (d)
Aromatic C-H~125, ~110, ~105
Methylene (-OCH₂-)~75
Cyclopropyl Methine (-CH-)~10
Cyclopropyl Methylene (-CH₂-)~3

Comparative ¹³C NMR Data:

Compound Aromatic Carbons (ppm) -OCH₃/-OCH₂- (ppm) Cyclopropyl Carbons (ppm) -COOH (ppm)
4-(Cyclopropylmethoxy)-2-fluorobenzoic acid (Predicted) ~105 - 162~75~3 - 10~165
2-Fluoro-4-methoxybenzoic acid [1]118.1 - 168.652.8-165.0
4-Cyclopropylbenzoic acid 125-150-10-16~172

The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine, carboxylic acid, and cyclopropylmethoxy substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch2500-3300Very broad
Aromatic C-H Stretch3000-3100Sharp
Aliphatic C-H Stretch2850-3000Sharp
Carboxylic Acid C=O Stretch1680-1710Strong, sharp
Aromatic C=C Stretch1500-1600Medium
C-O-C Ether Stretch1200-1250Strong
C-F Stretch1100-1200Strong

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The position of the C=O stretch is influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid:

  • Molecular Ion (M⁺): m/z = 210

  • Key Fragments:

    • m/z = 193 (Loss of -OH)

    • m/z = 165 (Loss of -COOH)

    • m/z = 153 (Loss of cyclopropyl group)

    • m/z = 55 (Cyclopropylmethyl cation)

The fragmentation pattern will be influenced by the stability of the resulting carbocations. The loss of the carboxylic acid group is a common fragmentation pathway for benzoic acids.[2]

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for compounds similar to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

NMR Sample Preparation

NMR_Sample_Preparation a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Cap the tube and invert to mix c->d e Insert into the NMR spectrometer d->e

Caption: Workflow for NMR sample preparation.

For detailed guidelines on NMR sample preparation, refer to resources from educational institutions like MIT OpenCourseWare.[2] It is crucial to use high-quality NMR tubes and deuterated solvents to obtain high-resolution spectra.[3]

Data Acquisition Parameters
  • ¹H NMR: A 400 or 500 MHz spectrometer is typically sufficient.[3] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: A proton-decoupled spectrum is acquired on the same instrument.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer is used. The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used, depending on the desired fragmentation information.

Conclusion

This guide provides a comprehensive framework for the interpretation of the spectral data of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. By combining predictive methods with comparative analysis of structurally related compounds, we have established the expected spectral signatures for this molecule. This information will be invaluable for researchers working on the synthesis and characterization of this and similar compounds, enabling them to confidently identify their target molecules and ensure their purity. The principles and protocols outlined herein adhere to the rigorous standards of scientific integrity and are grounded in established spectroscopic practices.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link][4]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][2]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Retrieved from [Link][5]

  • Jiang, S., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link][1]

  • IUPAC. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-22. [Link][6]

  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl ether. Retrieved from [Link]

  • An, G., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. [Link][2]

Sources

A Comparative Guide to the Structure-Activity Relationship of Cyclopropylmethoxy Benzoic Acids as TGF-β/Smad Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cyclopropylmethoxy Benzoic Acids in Fibrotic Diseases

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Its structural simplicity and synthetic tractability allow for extensive modification, enabling the fine-tuning of pharmacological properties. A particularly promising class of these compounds is the cyclopropylmethoxy benzoic acids. This guide provides an in-depth analysis of their structure-activity relationship (SAR), with a specific focus on their role as inhibitors of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. The TGF-β pathway is a critical regulator of cellular processes such as growth, differentiation, and extracellular matrix (ECM) formation. Its dysregulation is a key driver in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2]

This guide will use 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , a potent inhibitor of this pathway, as a central case study to dissect the key structural features required for activity. By comparing DGM to the broader principles of TGF-β inhibitor design, we will elucidate the rationale behind its efficacy and provide a framework for the development of next-generation antifibrotic agents.

Core Pharmacophore and the Significance of Substitution

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the molecule's electronic profile, lipophilicity, and steric interactions with its biological target. In the context of TGF-β/Smad pathway inhibition, the following pharmacophoric elements of the DGM scaffold are critical:

  • The Benzoic Acid Moiety: The carboxylic acid group is a crucial feature, often acting as a key hydrogen bond donor and acceptor to engage with amino acid residues in the target protein's active site. Its acidic nature is fundamental for this interaction.

  • The Phenyl Ring: This aromatic core serves as the scaffold upon which substituents are placed to modulate activity and properties.

  • Position 3 (C3) Substituent - The Cyclopropylmethoxy Group: The introduction of a cyclopropyl group is a common strategy in drug design to enhance potency and metabolic stability. The cyclopropyl ring is small and rigid, which can help lock the molecule into a bioactive conformation. The ether linkage provides a degree of flexibility.

  • Position 4 (C4) Substituent - The Difluoromethoxy Group: This group significantly impacts the electronic properties of the phenyl ring. The strong electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid and influence the molecule's overall polarity and ability to cross cell membranes.

Structure-Activity Relationship Analysis: A Case Study of DGM

While a comprehensive SAR table for a broad series of cyclopropylmethoxy benzoic acid analogs is not publicly available, we can infer critical SAR principles by analyzing the structure of DGM, an active inhibitor of TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis.[1][2]

Table 1: Biological Activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)

Compound NameStructureTarget PathwayKey In Vitro EffectTherapeutic Indication
3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)Chemical structure of DGMTGF-β/SmadInhibition of TGF-β1-induced Smad2/3 phosphorylation[1][2]Idiopathic Pulmonary Fibrosis (IPF)[1][2]
Dissecting the Key Structural Contributions in DGM:
  • The 3-Cyclopropylmethoxy Group: The placement of the cyclopropylmethoxy group at the C3 position is strategic. This bulky yet conformationally restricted group can provide favorable van der Waals interactions within a hydrophobic pocket of the target protein. Its presence is often associated with increased potency in various drug classes. The ether oxygen can also act as a hydrogen bond acceptor.

  • The 4-Difluoromethoxy Group: The difluoromethoxy group at the C4 position is a bioisostere of a methoxy group but with significantly altered electronic properties. The two fluorine atoms are strongly electron-withdrawing, which can enhance the acidity of the para-positioned carboxylic acid. This increased acidity can lead to stronger ionic interactions with basic residues (like arginine or lysine) in the target's binding site. Furthermore, this group can improve metabolic stability by blocking a potential site of oxidative metabolism.

  • Synergistic Effects of C3 and C4 Substitution: The combination of the cyclopropylmethoxy and difluoromethoxy groups in a 1,2,4-trisubstituted pattern on the benzoic acid ring appears to be optimal for the observed anti-fibrotic activity. This specific arrangement likely orients the molecule perfectly within the binding site of its target in the TGF-β pathway, allowing the carboxylic acid to form its critical interactions while the C3 and C4 substituents engage with other regions of the protein to enhance binding affinity.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

DGM exerts its anti-fibrotic effects by directly intervening in the canonical TGF-β/Smad signaling cascade.[2] This pathway is initiated when TGF-β1 binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). The activated TGF-βRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][2] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in fibrosis, such as those coding for α-smooth muscle actin (α-SMA) and collagen.[1][2]

Experimental data has shown that DGM treatment significantly reduces the levels of phosphorylated Smad2/3 in cells stimulated with TGF-β1.[1][2] This indicates that DGM acts upstream of Smad translocation to the nucleus, likely by inhibiting the kinase activity of the TGF-β receptor complex or by preventing the binding of TGF-β to its receptor.

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR1 TGF-βRI Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylation TGFBR2 TGF-βRII TGFBR2->TGFBR1 Recruitment & Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 / Smad4 Complex pSmad23->SmadComplex Complex Formation Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (e.g., Collagen, α-SMA) SmadComplex->Transcription Nuclear Translocation Fibrosis Fibrosis Transcription->Fibrosis TGFB1 TGF-β1 TGFB1->TGFBR2 Binding DGM DGM (Inhibitor) DGM->TGFBR1 Inhibition

Caption: The TGF-β/Smad signaling pathway and the inhibitory action of DGM.

Experimental Protocols for Evaluation

The validation of potential inhibitors of the TGF-β/Smad pathway requires robust and reproducible experimental methods. Below is a generalized protocol for a key in vitro assay used to characterize compounds like DGM.

Protocol: Western Blot for Smad2/3 Phosphorylation

Objective: To determine the effect of a test compound on TGF-β1-induced phosphorylation of Smad2 and Smad3 in a relevant cell line (e.g., A549 human lung epithelial cells).

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Recombinant human TGF-β1

  • Test compound (e.g., DGM) dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pSmad2/3, anti-Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 50, 100, 200 µM of DGM) or vehicle control for a specified time (e.g., 2 hours).

  • TGF-β1 Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the appropriate wells (excluding the negative control) and incubate for a short period (e.g., 30-60 minutes) to induce Smad2/3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein samples to the same concentration and load onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies (anti-pSmad2/3, anti-Smad2/3, and anti-β-actin as a loading control) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply a chemiluminescent substrate.

  • Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the pSmad2/3 signal to the total Smad2/3 signal. The β-actin signal serves as a loading control. d. Compare the normalized pSmad2/3 levels in compound-treated groups to the TGF-β1-stimulated control group.

Experimental_Workflow A 1. Cell Seeding & Growth (A549) B 2. Serum Starvation A->B C 3. Pre-treatment with Test Compound (e.g., DGM) B->C D 4. Stimulation with TGF-β1 C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Western Blot Transfer E->F G 7. Antibody Incubation (pSmad2/3, Smad2/3, β-actin) F->G H 8. Imaging & Data Analysis G->H

Caption: General experimental workflow for assessing Smad2/3 phosphorylation.

Conclusion and Future Directions

The analysis of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) provides valuable insights into the structure-activity relationship of this compound class as inhibitors of the TGF-β/Smad pathway. The key takeaways are the importance of the carboxylic acid for target engagement and the synergistic effect of the C3-cyclopropylmethoxy and C4-difluoromethoxy substituents in enhancing activity.

Future drug discovery efforts should focus on a systematic exploration of these SAR principles. The synthesis and evaluation of a library of analogs would be crucial to:

  • Explore alternative C3 and C4 substituents: Investigate a range of alkyl, cycloalkyl, and halogenated alkoxy groups to map the steric and electronic requirements of the binding site more precisely.

  • Modify the benzoic acid: Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to potentially improve pharmacokinetic properties while retaining the key binding interaction.

  • Optimize Physicochemical Properties: Fine-tune lipophilicity and polarity to improve oral bioavailability and the overall drug-like properties of lead compounds.

By building upon the foundation laid by compounds like DGM, there is a significant opportunity to develop novel, potent, and selective inhibitors of the TGF-β pathway for the treatment of fibrosis and other related diseases.

References

  • Sun, T., Li, H., Zhang, Y., Xiong, G., Liang, Y., Lu, F., Zheng, R., Zou, Q., & Hao, J. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]

  • Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. PubMed. [Link]

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Support.
  • Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]

  • Hassan, M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]

  • Hahn, H. et al. (1996). United States Patent 5,534,546: Fluoroalkoxy-substituted benzamides and their use as PDE-IV inhibitors. Google Patents. (Note: This patent reference[4] describes the synthesis of related compounds).

  • European Patent Office. (1994). United States Patent 19. Googleapis.com. (Note: This is a reference to a patent document[4] that lists the synthesis of DGM and related analogs).

  • Li, J., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, G. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

Sources

A Comparative Guide to the Synthetic Routes of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the cyclopropylmethoxy group and the fluorine atom ortho to the carboxylic acid, are often crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of plausible synthetic routes to 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, offering detailed experimental protocols and a critical evaluation of each approach to aid in the selection of the most suitable method for a given research and development context.

Retrosynthetic Analysis: Two Plausible Pathways

Two primary retrosynthetic strategies can be envisioned for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. These are:

  • Route A: Late-Stage Etherification: This approach involves the initial synthesis of a core benzoic acid structure bearing the fluoro and hydroxyl functionalities, followed by the introduction of the cyclopropylmethyl group in a late-stage Williamson ether synthesis.

  • Route B: Early-Stage Etherification and Late-Stage Carboxylation: This strategy prioritizes the early formation of the cyclopropylmethoxy ether on a simpler aromatic precursor, with the subsequent introduction of the fluoro and carboxyl groups.

This guide will focus primarily on the more convergent and arguably more practical Route A, while also exploring a potential pathway for Route B to provide a comprehensive comparison.

Route A: Late-Stage Etherification

This synthetic route is a robust and logical approach that builds the target molecule in a convergent manner, starting from a commercially available or readily accessible substituted benzoic acid.

Logical Flow of Route A

Route A 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid Methyl 2-fluoro-4-hydroxybenzoate Methyl 2-fluoro-4-hydroxybenzoate 2,4-Difluorobenzoic Acid->Methyl 2-fluoro-4-hydroxybenzoate  1. Esterification  2. Nucleophilic Aromatic Substitution 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid Methyl 2-fluoro-4-hydroxybenzoate->4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid  3. Williamson Ether Synthesis  4. Hydrolysis

Caption: Synthetic pathway for Route A.

Expertise & Experience: Rationale Behind Experimental Choices

The selection of this route is predicated on the reliability of the key chemical transformations. Starting with 2,4-difluorobenzoic acid allows for the selective nucleophilic aromatic substitution of the para-fluorine atom, which is activated by the electron-withdrawing carboxylic acid (or its ester). The ortho-fluorine is less reactive due to steric hindrance and its position relative to the activating group.

Esterification of the carboxylic acid prior to the etherification step is a critical decision. It serves two main purposes:

  • Protection: It prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.

  • Activation: The ester group still provides sufficient activation for the nucleophilic aromatic substitution at the para position.

The Williamson ether synthesis is a classic and high-yielding method for forming ethers from an alkoxide and a primary alkyl halide.[1][2][3] Cyclopropylmethyl bromide is a suitable primary halide for this SN2 reaction.[4][5] The final hydrolysis of the ester to the carboxylic acid is a standard and typically high-yielding transformation.

Detailed Experimental Protocol for Route A

Step 1 & 2: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

A plausible method for this transformation starts with the readily available 2,4-difluorobenzoic acid.

  • Esterification: To a solution of 2,4-difluorobenzoic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture, remove the methanol under reduced pressure, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2,4-difluorobenzoate.

  • Nucleophilic Aromatic Substitution: The crude methyl 2,4-difluorobenzoate is dissolved in dimethyl sulfoxide (DMSO). Sodium hydroxide (2 eq.) is added, and the mixture is heated to approximately 130 °C for 8 hours.[6] The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into ice water, and acidified with concentrated hydrochloric acid to a pH of 2-3. The precipitated product, methyl 2-fluoro-4-hydroxybenzoate, is collected by filtration, washed with water, and dried.

Step 3 & 4: Synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

  • Williamson Ether Synthesis: To a solution of methyl 2-fluoro-4-hydroxybenzoate (1 eq.) in a suitable polar aprotic solvent like acetone or DMF, add potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Cyclopropylmethyl bromide (1.2 eq.) is then added, and the reaction mixture is heated to reflux for 6-8 hours. The reaction progress is monitored by TLC. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give crude methyl 4-(cyclopropylmethoxy)-2-fluorobenzoate. This etherification is expected to proceed smoothly under basic conditions.[7]

  • Hydrolysis: The crude ester is dissolved in a mixture of methanol and water. An excess of sodium hydroxide or potassium hydroxide (3-4 eq.) is added, and the mixture is refluxed for 2-4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the final product, 4-(cyclopropylmethoxy)-2-fluorobenzoic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Route B: Early-Stage Etherification and Late-Stage Carboxylation

This alternative approach involves the initial formation of the cyclopropylmethoxy ether on a simpler phenolic precursor, followed by the introduction of the other functionalities.

Logical Flow of Route B

Route B 4-Fluorophenol 4-Fluorophenol 1-(Cyclopropylmethoxy)-4-fluorobenzene 1-(Cyclopropylmethoxy)-4-fluorobenzene 4-Fluorophenol->1-(Cyclopropylmethoxy)-4-fluorobenzene  1. Williamson Ether Synthesis 4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde 4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde 1-(Cyclopropylmethoxy)-4-fluorobenzene->4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde  2. Ortho-Lithiation and Formylation 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid 4-(Cyclopropylmethoxy)-2-fluorobenzaldehyde->4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid  3. Oxidation

Caption: A potential synthetic pathway for Route B.

Expertise & Experience: Rationale and Potential Challenges

The initial Williamson ether synthesis on 4-fluorophenol is a straightforward reaction. The main challenge in this route lies in the subsequent regioselective introduction of the carboxyl group (or a precursor) at the position ortho to the fluorine and meta to the ether group.

A directed ortho-metalation (DoM) approach is a plausible strategy. The fluorine atom can act as a directing group for lithiation at the adjacent position. The resulting organolithium species can then be quenched with an electrophile like dimethylformamide (DMF) to introduce a formyl group. However, the cyclopropylmethoxy group may also influence the regioselectivity of the lithiation, and competitive reactions are possible.

The final oxidation of the aldehyde to the carboxylic acid is a well-established transformation with numerous reliable methods available, such as using potassium permanganate or hydrogen peroxide with a suitable catalyst.[8][9][10][11][12]

Plausible Experimental Protocol Outline for Route B
  • Synthesis of 1-(Cyclopropylmethoxy)-4-fluorobenzene: 4-Fluorophenol is treated with a base such as sodium hydride or potassium carbonate in a polar aprotic solvent, followed by the addition of cyclopropylmethyl bromide.

  • Ortho-Formylation: The resulting ether is dissolved in an anhydrous ethereal solvent like THF and cooled to -78 °C. A strong base, typically n-butyllithium, is added dropwise to effect ortho-lithiation. After stirring at low temperature, anhydrous DMF is added to quench the organolithium species. The reaction is then warmed to room temperature and quenched with a saturated ammonium chloride solution.

  • Oxidation: The isolated 4-(cyclopropylmethoxy)-2-fluorobenzaldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate in a basic aqueous solution, followed by acidic workup.

Comparative Analysis

FeatureRoute A: Late-Stage EtherificationRoute B: Early-Stage Etherification
Starting Materials 2,4-Difluorobenzoic acid (commercially available)4-Fluorophenol (commercially available)
Number of Steps 4 (Esterification, NAS, Etherification, Hydrolysis)3 (Etherification, Formylation, Oxidation)
Key Challenge Potential for side reactions during NAS, but generally a robust sequence.Regioselectivity of the ortho-formylation step can be challenging.
Scalability High, as the reactions are generally well-behaved and scalable.Potentially lower due to the use of cryogenic conditions and organolithium reagents in the formylation step.
Safety Considerations Standard laboratory procedures.Use of pyrophoric n-butyllithium requires stringent anhydrous conditions and careful handling.
Overall Feasibility High, based on well-established and analogous literature precedents.Moderate, with the formylation step requiring careful optimization.

Conclusion

Based on the analysis of plausible synthetic strategies, Route A (Late-Stage Etherification) emerges as the more reliable, scalable, and safer approach for the synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. The reactions involved are well-understood, and the starting materials are readily accessible. The late-stage introduction of the cyclopropylmethoxy group onto a pre-functionalized benzoic acid core minimizes potential issues with regioselectivity that are a significant concern in Route B.

While Route B presents an intellectually interesting alternative, the challenges associated with the directed ortho-metalation step, particularly on a larger scale, make it a less practical choice for routine synthesis. For researchers and drug development professionals requiring a dependable and efficient synthesis of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid, the late-stage etherification strategy outlined in Route A is the recommended pathway.

References

  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Retrieved from scientific.net.[8]

  • Taylor & Francis Online. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from tandfonline.com.[9]

  • ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. Retrieved from chemicalbook.com.[6]

  • ResearchGate. (2025). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from researchgate.net.[10]

  • Quora. (2020). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. Retrieved from quora.com.[11]

  • ResearchGate. (n.d.). Proposed mechanism of oxidation of benzaldehyde to benzoic acid. Retrieved from researchgate.net.[12]

  • NTNU Open. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from ntnu.no.[13]

  • NTNU Open. (n.d.). Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for S-betaxolol. Retrieved from ntnu.no.[14]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. Retrieved from patents.google.com.[15]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol. Retrieved from benchchem.com.[16]

  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Retrieved from ossila.com.[7]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com.[1]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from youtube.com.[2]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from francis-press.com.[3]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from chem.libretexts.org.[4]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from kpu.pressbooks.pub.[5]

Sources

A Guide to the Structural Confirmation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. For researchers, scientists, and drug development professionals, the ability to definitively confirm the constitution of a synthesized compound is paramount. This guide provides an in-depth, technical comparison of how one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically employed to verify the structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. We will move beyond a simple procedural outline to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, complex aromatic substitution patterns and the presence of flexible side chains can lead to spectral overlap and ambiguity. 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid presents such a challenge. The aromatic region, in particular, requires a more detailed analysis to confirm the precise placement of the fluorine, carboxylic acid, and cyclopropylmethoxy substituents. Furthermore, long-range couplings, including those through the fluorine atom, necessitate the use of more advanced techniques for definitive assignment.[1]

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are indispensable tools that provide correlational data, revealing the connectivity between atoms within the molecule.[2][3][4][5][6] This guide will demonstrate how these techniques, when used in concert, leave no room for structural ambiguity.

Experimental & Methodological Framework

A logical and systematic approach is key to successful structure elucidation. Our workflow is designed to build a comprehensive picture of the molecule, starting from basic 1D spectra and progressively adding layers of correlational data from 2D experiments.

G cluster_workflow Structural Elucidation Workflow 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) COSY COSY (¹H-¹H Correlation) 1D_NMR->COSY Identify spin systems HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Assign protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Connect fragments Structure_Confirmation Final Structure Confirmation HMBC->Structure_Confirmation Confirm overall connectivity

Figure 1: A stepwise workflow for the structural elucidation of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid using a combination of 1D and 2D NMR techniques.

Part 1: Foundational Analysis with 1D NMR

The initial step involves acquiring and analyzing standard 1D NMR spectra.

¹H NMR: The proton NMR spectrum provides the first glimpse into the molecule's structure. We expect to see distinct regions for the aromatic protons, the cyclopropylmethoxy group, and the carboxylic acid proton. The presence of fluorine, a spin-1/2 nucleus, will introduce additional complexity through H-F coupling.[7][8]

¹³C NMR & DEPT-135: The carbon spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic signals of the cyclopropylmethoxy moiety.

¹H Chemical Shift (ppm) Multiplicity Integration Proposed Assignment ¹³C Chemical Shift (ppm) DEPT-135 Proposed Assignment
~13.0br s1HCOOH~165.0-C=O
~7.9dd1HH-6~162.0 (d)-C-4
~6.8dd1HH-5~132.0 (d)CHC-6
~6.7dd1HH-3~118.0-C-2
~3.9d2HO-CH₂~110.0 (d)CHC-5
~1.2m1HCH (cyclopropyl)~102.0 (d)CHC-3
~0.6m2HCH₂ (cyclopropyl)~72.0CH₂O-CH₂
~0.4m2HCH₂ (cyclopropyl)~10.0CHCH (cyclopropyl)
~3.0CH₂CH₂ (cyclopropyl)

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. Note that the chemical shifts for the aromatic carbons will be influenced by the fluorine substituent.

Part 2: Unraveling Connectivity with 2D NMR

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY experiment is the first step in mapping the proton spin systems.[6] It reveals which protons are coupled to each other, typically through two or three bonds.

Experimental Protocol:

  • Dissolve a 5-10 mg sample of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Set up a gradient-selected COSY (gCOSY) experiment.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions to enhance resolution.

Interpretation: We expect to see correlations between the aromatic protons H-5 and H-6, and between H-3 and H-5 (a weaker, four-bond coupling may be observable). Crucially, the protons of the cyclopropylmethoxy group will show a distinct network of correlations, allowing for the assignment of the methoxy protons and the individual protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[3][9] This is a powerful tool for definitively assigning the signals of protonated carbons.

Experimental Protocol:

  • Use the same sample prepared for the COSY experiment.

  • Set up a gradient-selected, sensitivity-enhanced HSQC experiment.

  • Optimize the spectral widths in both the ¹H and ¹³C dimensions based on the 1D spectra.

  • Process the data to obtain a 2D plot with ¹H on one axis and ¹³C on the other.

Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows us to unambiguously link the proton assignments from the COSY spectrum to their corresponding carbon signals. For example, the proton at ~3.9 ppm will show a correlation to the carbon at ~72.0 ppm, confirming the O-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations

The HMBC experiment is often the final piece of the puzzle, revealing correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems).[6][9] This is essential for connecting the different spin systems and confirming the overall molecular framework.

Experimental Protocol:

  • Use the same sample.

  • Set up a gradient-selected HMBC experiment.

  • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to observe ²JCH and ³JCH correlations.

  • Process the data to generate the 2D correlation map.

Interpretation: The HMBC spectrum will provide the key correlations that link the substituents to the aromatic ring.

G cluster_molecule Key HMBC Correlations cluster_correlations molecule molecule H_CH2O O-CH₂ Protons C4 C-4 H_CH2O->C4 ³JCH H6 H-6 C_COOH C=O H6->C_COOH ³JCH C2 C-2 H6->C2 ⁴JCF H3 H-3 H3->C_COOH ³JCH

Figure 2: A representation of key expected HMBC correlations that would confirm the substitution pattern of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Key Expected HMBC Correlations:

  • The protons of the O-CH₂ group (~3.9 ppm) should show a correlation to the aromatic carbon C-4 (~162.0 ppm), confirming the attachment of the cyclopropylmethoxy group at this position.

  • The aromatic proton H-6 (~7.9 ppm) should show correlations to the carboxylic acid carbon (~165.0 ppm) and to C-2 (~118.0 ppm).

  • The aromatic proton H-3 (~6.7 ppm) should show a correlation to the carboxylic acid carbon, further confirming the ortho relationship between the fluorine and the carboxylic acid.

Conclusion: A Self-Validating Approach

By systematically applying this suite of 1D and 2D NMR experiments, we can construct an irrefutable model of the molecular structure of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. The COSY experiment defines the proton spin systems, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment pieces together the molecular fragments. This multi-faceted approach provides a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. This level of analytical rigor is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • Multiplicity of Fluorine on Proton NMR : r/OrganicChemistry - Reddit. (2020, September 6). Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Publishing. (2014, January 23). Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • FLOURINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy, 10, 83-756.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education - ACS Publications. (2025, July 9). Retrieved from [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (2019, February 25). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.). Retrieved from [Link]

  • Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments - YouTube. (2011, December 2). Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid is not publicly available, the hazard profile can be inferred from related fluorinated and chlorinated benzoic acid derivatives. The primary hazards associated with these types of compounds include:

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Given these potential hazards, a robust PPE protocol is not merely a recommendation but a necessity for ensuring laboratory safety.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or Neoprene glovesLaboratory coatRecommended if not handled in a fume hood
Conducting reactions Chemical safety goggles and face shieldNitrile or Neoprene glovesLaboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical safety goggles and face shieldNitrile or Neoprene glovesLaboratory coatWork in a certified chemical fume hood
Handling of dry powder Chemical safety gogglesNitrile or Neoprene glovesLaboratory coatNIOSH-approved respirator with appropriate cartridges
Rationale for PPE Selection:
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[3][5] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including acids and organic solvents.[6] It is crucial to check the breakthrough time and permeation rate of the specific gloves being used.

  • Body Protection: A standard laboratory coat is generally sufficient to protect against incidental skin contact.[7] For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.

  • Respiratory Protection: Handling the solid form of the compound can generate dust, which may cause respiratory irritation.[2] Therefore, it is highly recommended to handle the powder in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.

Experimental Protocol: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield from the back of the head, followed by the goggles.

  • Lab Coat: Unfasten the lab coat and peel it off, turning the sleeves inside out.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

PPE_Selection_Workflow start Start: Handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment hand_protection Hand Protection: - Nitrile or Neoprene Gloves body_protection Body Protection: - Lab Coat - Chemical Resistant Apron (high splash risk) is_splash_risk Splash Risk? risk_assessment->is_splash_risk is_dust_risk Dust/Aerosol Risk? risk_assessment->is_dust_risk eye_protection Eye Protection: - Goggles (minimum) - Face shield (splash risk) respiratory_protection Respiratory Protection: - Fume Hood (preferred) - Respirator (if fume hood unavailable) is_splash_risk->eye_protection Yes is_splash_risk->eye_protection No is_dust_risk->respiratory_protection Yes is_dust_risk->respiratory_protection No

Caption: PPE selection workflow for handling 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid.

Operational Plans: Spill Management and First Aid

Spill Management: In the event of a spill, evacuate the area and prevent access.[7] For small spills of the solid material, carefully sweep it up and place it into a sealed container for disposal.[2] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[7]

Disposal Plan: Chemical Waste and Contaminated PPE

Chemical Waste: The disposal of 4-(Cyclopropylmethoxy)-2-fluorobenzoic acid and its waste products must be handled in accordance with local, state, and federal regulations. Due to its fluorinated nature, it is considered a persistent organic pollutant.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Organic solvent solutions containing the compound should be collected in a designated, labeled waste container for halogenated organic waste.

  • Disposal Method: Incineration at a licensed hazardous waste facility is the preferred method for the destruction of fluorinated organic compounds.[8][9] Landfilling in a designated hazardous waste landfill is an alternative, but it does not eliminate the long-term environmental risk.[8]

Contaminated PPE:

  • Gloves: Dispose of used gloves in the designated solid chemical waste container.

  • Lab Coats and other reusable PPE: If significantly contaminated, decontaminate before laundering or disposal. If decontamination is not feasible, dispose of as hazardous waste.

References

  • Safety Data Sheet: 4-Chlorobenzoic acid. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Washington. Retrieved from [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford. Retrieved from [Link]

  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. (n.d.). 3M. Retrieved from [Link]

  • Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. (2015, October 23). PubMed. Retrieved from [Link]

  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.